(S)-alpha-benzhydryl-proline-HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQMVGYYDKOED-FERBBOLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-alpha-Benzhydryl-proline-HCl: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
(S)-alpha-Benzhydryl-proline-HCl, a chiral derivative of the amino acid proline, represents a unique building block for synthetic and medicinal chemistry. The incorporation of a bulky benzhydryl (diphenylmethyl) group at the alpha-position imparts significant steric hindrance and lipophilicity, making it a valuable component in the design of novel peptides, peptidomimetics, and small molecule therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthetic approaches, tailored for professionals in drug discovery and development.
Chemical Structure and Properties
This compound, systematically named (S)-2-(diphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, is characterized by a proline ring with a diphenylmethyl substituent attached to the α-carbon. This substitution creates a quaternary stereocenter, which significantly influences the molecule's conformational preferences and its interactions with biological targets.
Structure:
Figure 1: Chemical structure of this compound.
Chemical and Physical Properties:
While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from its (R)-enantiomer and related structures.
| Property | Value |
| Molecular Formula | C₁₈H₂₀ClNO₂ |
| Molecular Weight | 317.81 g/mol |
| CAS Number | Not available ((R)-enantiomer: 1049728-69-9) |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of α-substituted proline derivatives is a well-established area of organic chemistry. The preparation of this compound would likely follow a multi-step sequence involving the stereoselective alkylation of a proline enolate equivalent.
General Synthetic Strategy:
A common approach involves the use of a chiral auxiliary to direct the stereoselective introduction of the benzhydryl group. The "self-reproduction of chirality" principle developed by Seebach is a highly effective method for the α-alkylation of proline with retention of configuration.
Illustrative Experimental Workflow:
The following diagram outlines a plausible synthetic workflow for the preparation of (S)-alpha-benzhydryl-proline. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Figure 2: A generalized synthetic workflow for the preparation of (S)-alpha-benzhydryl-proline.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Protection of (S)-Proline: (S)-Proline is first protected to prevent side reactions. A common method is the formation of a cyclic derivative, for example, by reacting with pivalaldehyde to form a 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.
-
Step 2: Enolate Formation: The protected proline derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding chiral enolate.
-
Step 3: Alkylation: The enolate is then reacted with an electrophile, in this case, benzhydryl bromide. The steric bulk of the protected proline derivative directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
-
Step 4: Deprotection and Salt Formation: The protecting groups are removed under acidic conditions. Subsequent treatment with a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether or dioxane) would yield the desired (S)-alpha-benzhydryl-proline hydrochloride as a precipitate, which can then be isolated by filtration and purified by recrystallization.
Biological and Medicinal Chemistry Context
While no specific biological activities or signaling pathways for this compound have been documented in the reviewed literature, its structural features suggest potential applications in medicinal chemistry.
Potential Roles in Drug Design:
-
Conformational Constraint: The quaternary α-carbon atom severely restricts the conformational freedom of the peptide backbone when this amino acid is incorporated into a peptide sequence. This can be used to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Increased Lipophilicity: The two phenyl rings of the benzhydryl group significantly increase the lipophilicity of the molecule. This property can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.
-
Pharmacophore Scaffolding: The rigid structure and defined stereochemistry of (S)-alpha-benzhydryl-proline make it an excellent scaffold for the spatial presentation of pharmacophoric elements. By attaching functional groups to the phenyl rings or other parts of the molecule, medicinal chemists can design potent and selective ligands for various biological targets.
The broader class of benzhydryl amines, which share the diphenylmethyl motif, exhibits a wide range of biological activities, including antiviral, antibacterial, and anti-leishmanial properties.[1] This suggests that derivatives of alpha-benzhydryl-proline could be promising leads in the development of new therapeutic agents.
The decarboxylated analogue, (S)-(-)-2-(diphenylmethyl)pyrrolidine, is utilized as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] This highlights the value of the (S)-2-benzhydrylpyrrolidine scaffold in creating enantiomerically pure compounds with desired therapeutic effects.
References
Spectroscopic Analysis of (S)-alpha-Benzhydryl-Proline HCl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data (NMR, IR, MS) and characterization of (S)-alpha-benzhydryl-proline hydrochloride. Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for (S)-alpha-benzhydryl-proline HCl is not publicly available at this time. While the compound is listed by some commercial suppliers, they do not provide specific spectral data.
This guide, therefore, provides general methodologies for acquiring such data and presents information on structurally related compounds to offer a comparative context.
Data Presentation: Spectroscopic Data of Related Compounds
To provide a frame of reference, the following tables summarize spectroscopic data for proline and one of its derivatives. It is crucial to note that these data are not for (S)-alpha-benzhydryl-proline HCl and should be used for comparative purposes only.
Table 1: ¹H NMR and ¹³C NMR Data for L-Proline in D₂O
| Nucleus | Chemical Shift (ppm) |
| ¹H | 4.12 (t, 1H), 3.38 (t, 2H), 2.35 (m, 1H), 2.05 (m, 3H) |
| ¹³C | 174.5, 61.8, 46.8, 30.2, 24.8 |
Table 2: IR and MS Data for Proline
| Spectroscopic Technique | Key Signals |
| IR (KBr, cm⁻¹) | 3400-2500 (O-H and N-H stretch), 1650-1580 (C=O stretch) |
| Mass Spectrometry (EI) | m/z 115 (M⁺), 70 (M-COOH)⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as (S)-alpha-benzhydryl-proline HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the hydrochloride salt.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data using an appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the compound.
-
Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight (for C₁₈H₂₀ClNO₂, the molecular weight is 317.81 g/mol ).
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
The Genesis of a Revolution: A Technical Guide to Proline-Derived Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis has been profoundly shaped by the discovery and development of proline-derived organocatalysts. These small, chiral organic molecules have emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts, enabling the efficient and stereoselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and application of these remarkable catalysts, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
A Serendipitous Discovery: The Dawn of Proline Organocatalysis
The story of proline organocatalysis begins in the early 1970s, not in academia, but in the industrial laboratories of Hoffmann-La Roche and Schering AG.[1][2][3] Researchers at these companies were independently investigating the synthesis of steroid intermediates when they stumbled upon a remarkable transformation. They found that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[1][4][5] This seminal discovery, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, laid the foundation for the entire field of asymmetric organocatalysis.[1][4][6]
The initial reaction involved the cyclization of an achiral triketone to afford a chiral bicyclic ketol, a key building block for steroid synthesis, with impressive enantiomeric excess (ee).[1][3] Despite the significance of this finding, the field lay dormant for nearly three decades.[1] The broader implications of using a simple amino acid as a chiral catalyst were not fully appreciated at the time.
The Renaissance of a Field: List, MacMillan, and the Nobel Prize
The turn of the 21st century witnessed a renaissance in proline organocatalysis, spearheaded by the independent work of Benjamin List and David W.C. MacMillan. Their research expanded the scope of proline-catalyzed reactions beyond intramolecular aldol cyclizations to a wide array of intermolecular transformations.[7] This groundbreaking work, which demonstrated the broad utility and potential of organocatalysis, was recognized with the 2021 Nobel Prize in Chemistry.
List, drawing inspiration from the catalytic mechanism of aldolase enzymes, demonstrated that proline could effectively catalyze intermolecular aldol reactions between ketones and aldehydes.[7] Simultaneously, MacMillan introduced the concept of "organocatalysis" and developed a range of proline-derived catalysts, including the eponymous MacMillan catalysts, which proved highly effective in a variety of asymmetric transformations.
Their collective contributions ignited an explosion of research in the field, leading to the development of a vast toolbox of proline-based catalysts and their application in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Mannich reactions, Michael additions, and Diels-Alder reactions.
Mechanistic Insights: The Catalytic Cycle of Proline
The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid group, is crucial for its catalytic activity.
The generally accepted mechanism for proline-catalyzed reactions, such as the aldol reaction, involves the following key steps:
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde to form a chiral enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine, acting as a nucleophile, attacks an electrophile (e.g., another carbonyl compound). The stereochemistry of this step is directed by the chiral environment of the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst, thus completing the catalytic cycle.
Quantitative Data Summary
The following tables summarize the performance of proline and its derivatives in key organocatalytic reactions, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Proline-Catalyzed Aldol Reactions
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 19 | >95 | 92:8 | 99 | [8] |
| 2 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | neat | 24 | 68 | - | 76 | [9] |
| 3 | Hydroxyacetone | Benzaldehyde | (S)-Proline (20) | neat | 48 | 95 | - | 99 | [7] |
| 4 | Propionaldehyde | Isobutyraldehyde | (S)-Proline (20) | DMF | 11 | 82 | 24:1 | >99 | [10] |
Table 2: Proline-Catalyzed Mannich Reactions
| Entry | Ketone/Aldehyde | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | N-PMP-p-nitrobenzaldimine | (S)-Proline (35) | DMSO/Acetone | 12-48 | 50 | - | 94 | [11] |
| 2 | Acetaldehyde | N-Boc-2-naphthaldehyde imine | (S)-Proline (20) | CH₃CN | 2-3 | 85 | - | >99 | [12] |
| 3 | Isovaleraldehyde | N-Boc-2-naphthaldehyde imine | (S)-Proline (20) | CH₃CN | 10 | 91 | 95:5 | 99 | [13] |
| 4 | Propionaldehyde | N-PMP-glyoxylate imine | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (5) | Dioxane | 24 | 90 | 6:94 | >99 | [14] |
Table 3: Proline-Catalyzed Michael Additions
| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | L-Proline (5) | [bmim]PF₆ | 14-24 | 76 | - | 0.8 | [15] |
| 2 | Cyclohexanone | β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 20 | 65 | 94:6 | - | [16] |
| 3 | Acetone | Chalcone | C₂-symmetric tetraamine (10) | Toluene | 24 | 95 | >99:1 | 93 | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key proline-catalyzed reactions.
General Procedure for the Proline-Catalyzed Intermolecular Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Solvent (e.g., MeOH/H₂O, 2:1 v/v, 0.3 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial equipped with a magnetic stir bar, add (S)-proline (0.1 mmol).
-
Add the chosen solvent (e.g., 0.2 mL MeOH and 0.1 mL H₂O) and stir until the proline is dissolved.
-
Add the aldehyde (1.0 mmol) followed by the ketone (5.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[8]
General Procedure for the Proline-Catalyzed Three-Component Mannich Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-anisidine, 1.1 mmol)
-
Ketone (e.g., acetone, 10 mL)
-
(S)-Proline (0.35 mmol, 35 mol%)
-
DMSO (if required)
-
Phosphate-buffered saline (PBS) solution (pH 7.4)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a suspension of (S)-proline (0.35 mmol), the amine (1.1 mmol), and the aldehyde (1.0 mmol) in the ketone (e.g., 10 mL of acetone or a mixture of DMSO/acetone).
-
Stir the mixture at room temperature for the specified time (typically 12-48 hours), monitoring the reaction by TLC.
-
After completion, add PBS solution (pH 7.4) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired β-amino carbonyl compound.[11]
Conclusion and Future Outlook
The discovery of proline-derived organocatalysts has been a transformative event in organic chemistry. From its serendipitous beginnings in industrial labs to its central role in the 2021 Nobel Prize, proline catalysis has demonstrated the power of small, chiral organic molecules to effect complex and highly stereoselective transformations. The principles established through the study of proline have paved the way for the development of a vast array of other organocatalysts, each with its own unique reactivity and applications.
For researchers and professionals in drug development, proline-derived organocatalysts offer a sustainable, cost-effective, and efficient tool for the synthesis of chiral molecules. The operational simplicity and mild reaction conditions associated with these catalysts make them particularly attractive for both laboratory-scale synthesis and industrial applications. As our understanding of organocatalytic mechanisms deepens, the future will undoubtedly see the emergence of even more powerful and selective proline-based catalysts, further expanding the frontiers of asymmetric synthesis.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. About: Hajos–Parrish–Eder–Sauer–Wiechert reaction [dbpedia.org]
- 3. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 20.210.105.67 [20.210.105.67]
- 13. researchgate.net [researchgate.net]
- 14. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C 2-symmetric proline-derived tetraamine as highly effective catalyst for direct asymmetric Michael addition of ketones to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Determining the Solubility of (S)-alpha-benzhydryl-proline-HCl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative solubility data for (S)-alpha-benzhydryl-proline-HCl is not extensively documented in publicly accessible literature, posing a challenge for formulation development and experimental design. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this and similar active pharmaceutical ingredients (APIs) in common organic solvents. It outlines established experimental protocols, factors influencing solubility, and a template for data presentation.
Introduction to Solubility Assessment
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical physicochemical property in drug development.[1] It directly impacts bioavailability, formulation strategies, and purification processes. For an API like this compound, understanding its solubility profile in various organic solvents is essential for developing stable liquid dosage forms, optimizing crystallization processes, and ensuring reliable results in preclinical assays.
Factors Influencing Solubility
The solubility of a compound is governed by a complex interplay of physical and chemical factors related to both the solute and the solvent. Key considerations include:
-
Polarity: The "like dissolves like" principle is fundamental. The polarity of this compound, influenced by its proline ring, benzhydryl group, and hydrochloride salt form, will dictate its affinity for polar, semi-polar, or non-polar solvents.[1]
-
Temperature: Most solid solutes exhibit increased solubility with rising temperature, as the dissolution process is often endothermic.[1][2] However, this relationship must be determined empirically, as some compounds can exhibit exothermic dissolution.[1]
-
Molecular Structure and Size: The large, bulky benzhydryl group can sterically hinder solvation, while the ionic nature of the hydrochloride salt enhances solubility in more polar solvents.[3]
-
Solvent Properties: The dielectric constant, hydrogen bonding capability, and molecular size of the solvent molecules are crucial in overcoming the solute's crystal lattice energy.[1][3]
-
Solid-State Properties: The crystalline form (polymorphism) of the API can significantly affect its solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts.[2]
The interplay of these factors determines the overall solubility profile of an API.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility by ensuring a saturated solution is in equilibrium with the solid drug.[4][5] The shake-flask method is the gold standard for this determination.[6]
Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a specified temperature (e.g., 25°C) and pressure.
Materials:
-
This compound (solid, of known purity and polymorphic form)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][6] The exact time should be determined in preliminary studies by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the vials at high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the sample using a chemically resistant syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.
The entire workflow is a systematic process to ensure accurate and reproducible results.
Data Presentation
For clarity and comparative analysis, all quantitative solubility data should be compiled into a structured table. This allows for easy identification of suitable solvents for specific applications. A template for such a table is provided below.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Protic Solvents | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | |
| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] | ||
| Isopropanol | 19.9 | [Experimental Data] | [Calculated Data] | ||
| Aprotic Polar | Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | |
| Solvents | Acetone | 20.7 | [Experimental Data] | [Calculated Data] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | ||
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | ||
| Aprotic Non-Polar | Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] | |
| Solvents | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | |
| Hexane | 1.9 | [Experimental Data] | [Calculated Data] |
Note: Researchers should populate this table with their own experimentally derived data.
Conclusion
While specific solubility data for this compound is not readily published, a systematic and rigorous experimental approach allows researchers to generate this critical information. By employing the thermodynamic shake-flask method and considering the key factors that influence solubility, drug development professionals can build a comprehensive solubility profile. This data is indispensable for guiding formulation development, ensuring the success of subsequent research, and accelerating the path to clinical application.
References
- 1. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. who.int [who.int]
A Comprehensive Technical Guide to the Theoretical and Computational Modeling of α-Substituted Proline Analogs: A Case Study Perspective on (S)-alpha-benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Substituted Proline Analogs
Proline is a unique proteinogenic amino acid due to its cyclic structure, which imposes significant conformational constraints on the peptide backbone. Substitutions at the α-carbon of the proline ring introduce further steric and electronic effects, profoundly influencing the local conformation, cis-trans isomerization of the preceding peptide bond, and the overall three-dimensional structure of peptides and proteins. Understanding these conformational propensities is crucial for the rational design of peptidomimetics, therapeutic agents, and catalysts.
(S)-alpha-benzhydryl-proline-HCl, with a bulky benzhydryl group at the α-position, presents an interesting case for computational analysis. The large hydrophobic substituent is expected to significantly restrict the conformational freedom of the pyrrolidine ring and the backbone dihedral angles, potentially favoring specific secondary structures.
Theoretical Framework and Key Concepts
The computational study of α-substituted proline analogs revolves around several key theoretical concepts:
-
Conformational Analysis: Identifying the low-energy conformations of the molecule in different environments (gas phase, implicit solvent, explicit solvent). This involves exploring the potential energy surface with respect to the backbone dihedral angles (φ, ψ) and the pyrrolidine ring puckering.
-
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately calculate the electronic structure, energies, and properties of different conformers.[1][2]
-
Solvation Modeling: Accounting for the effect of the solvent (e.g., water) on the conformational equilibrium and properties of the molecule using implicit or explicit solvent models.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule over time to understand its conformational flexibility, interactions with solvent, and to sample a broader range of conformations.
Methodologies for Computational Modeling
A typical computational workflow for studying an α-substituted proline analog like this compound would involve the following steps:
The first step is to generate a three-dimensional structure of the molecule. Due to the flexibility of the benzhydryl group and the potential for different ring puckers, a systematic conformational search is necessary to identify relevant low-energy structures.
Workflow for Conformational Search and Initial Analysis
Caption: Workflow for generating and identifying initial low-energy conformers.
The low-energy conformers identified from the initial search should be subjected to more accurate quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.
Table 1: Recommended DFT Functionals and Basis Sets for Proline Analog Studies
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d) | A popular hybrid functional that often provides a good balance between accuracy and computational cost for geometry optimizations.[2] |
| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional that performs well for non-covalent interactions, which can be important for the bulky benzhydryl group. |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with empirical dispersion correction, suitable for systems with potential intramolecular interactions. |
Logical Flow for Quantum Chemical Calculations
Caption: Workflow for refining structures and calculating properties using quantum chemistry.
The presence of a solvent can significantly influence the conformational preferences of a molecule. Implicit solvation models are a computationally efficient way to account for these effects.
Table 2: Common Implicit Solvation Models
| Model | Description |
| SMD | The Solvation Model based on Density is a universal solvation model that has been shown to be effective for calculating properties like the n-octanol/water partition coefficient for proline analogs.[3] |
| PCM | The Polarizable Continuum Model is a widely used method that represents the solvent as a polarizable continuum. |
| CPCM | A conductor-like variant of PCM that can be more robust for charged species. |
For a more detailed understanding of the dynamic behavior and to explore a wider conformational space, molecular dynamics (MD) simulations can be performed.
Experimental Workflow for Molecular Dynamics Simulation
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Predicted Conformational and Physicochemical Properties
Based on studies of other α-substituted proline analogs, several predictions can be made about this compound:
-
Restricted Backbone Conformation: The bulky benzhydryl group is expected to severely restrict the accessible regions of the Ramachandran plot, likely favoring conformations in the α-helical or semi-extended regions.[1]
-
Influence on Ring Pucker: The α-substituent will likely influence the endo/exo puckering equilibrium of the pyrrolidine ring.[4]
-
Cis/Trans Isomerization: The steric hindrance from the benzhydryl group may disfavor the cis conformation of the preceding peptide bond.[4]
-
Lipophilicity: The presence of the two phenyl rings will significantly increase the lipophilicity of the molecule. This can be quantified by calculating the logP value using methods like the SMD model.[3]
Conclusion
While direct computational studies on this compound are not currently available, the methodologies and theoretical frameworks developed for other proline analogs provide a clear and robust path forward for its investigation. The combination of conformational searching, quantum chemical calculations, and molecular dynamics simulations can provide invaluable insights into the structural and dynamic properties of this molecule. Such studies are essential for understanding its potential role in peptide and protein structure and for the rational design of new molecules with desired biological activities. The protocols and conceptual frameworks outlined in this guide serve as a foundational resource for researchers embarking on the computational modeling of this and other novel α-substituted proline derivatives.
References
(S)-alpha-Benzhydryl-Proline-HCl: A Technical Guide to its Stereochemistry and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-alpha-Benzhydryl-proline hydrochloride is a chiral, non-proteinogenic amino acid derivative. While specific literature on this compound is limited, its structural features—a proline backbone with a bulky benzhydryl group at the alpha-position—suggest significant potential in stereoselective synthesis and drug design. This technical guide provides a comprehensive overview of the stereochemistry of α-substituted proline derivatives, inferring the expected properties and applications of (S)-alpha-benzhydryl-proline-HCl. We will explore established synthetic methodologies for α-alkylation of proline, the critical role of the α-substituent in directing stereochemical outcomes in catalysis, and potential experimental protocols. This document aims to serve as a foundational resource for researchers interested in the design and application of novel proline-based catalysts and chiral building blocks.
Introduction to Chirality and Stereochemistry of α-Substituted Prolines
Proline and its derivatives are cornerstones of asymmetric catalysis, prized for their rigid pyrrolidine ring which provides a well-defined chiral environment.[1][2] The introduction of a substituent at the α-carbon atom creates a quaternary stereocenter, further constraining the molecule's conformation and influencing its catalytic activity.[1] The stereochemistry of this α-substituent plays a crucial role in dictating the facial selectivity of reactions catalyzed by these proline derivatives.
The benzhydryl group, with its two phenyl rings, is a sterically demanding substituent. In (S)-alpha-benzhydryl-proline, this bulky group is expected to significantly influence the orientation of substrates approaching the catalytic site, potentially leading to high levels of stereoselectivity in a variety of organic transformations.
Synthesis of α-Substituted Proline Derivatives
The synthesis of α-substituted prolines with high enantiopurity is a significant challenge due to the propensity for racemization at the α-position. Several strategies have been developed to overcome this, with the "self-reproduction of chirality" being a particularly elegant and effective method.[1][3][4]
Seebach's Self-Reproduction of Chirality
This methodology allows for the α-alkylation of proline with retention of configuration.[1][3][4] The key is the temporary introduction of a new stereocenter, which directs the stereoselective alkylation of the original α-carbon.
Experimental Protocol: General Procedure for α-Alkylation of Proline via Self-Reproduction of Chirality
-
Formation of the Bicyclic Acetal: (S)-Proline is condensed with an achiral aldehyde, typically pivaldehyde, to form a bicyclic acetal. This reaction proceeds with high diastereoselectivity, creating a temporary stereocenter that protects the original α-proton and directs subsequent reactions.
-
Deprotonation: The protected proline derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral, non-racemic enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky temporary chiral auxiliary directs the approach of the electrophile to the opposite face, leading to a highly diastereoselective alkylation.
-
Hydrolysis: The bicyclic acetal is hydrolyzed under acidic conditions to remove the chiral auxiliary and afford the desired α-substituted proline.
For the synthesis of (S)-alpha-benzhydryl-proline, benzhydryl bromide would be used as the electrophile in the alkylation step.
Other Synthetic Approaches
Other methods for the synthesis of α-substituted prolines include the diastereoselective alkylation of proline-derived enamines and the use of chiral auxiliaries.[5]
Role of the α-Substituent in Asymmetric Catalysis
The α-substituent in proline-based organocatalysts plays a pivotal role in determining the stereochemical outcome of catalyzed reactions, such as aldol, Mannich, and Michael reactions.[6][7] The steric bulk of the α-substituent can effectively shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face.
In the case of (S)-alpha-benzhydryl-proline, the large benzhydryl group would create a highly biased steric environment. This is expected to lead to high enantioselectivities in reactions where the catalyst controls the stereochemistry.
Potential Applications in Drug Development
α-Substituted α-amino acids are valuable building blocks in medicinal chemistry.[1] The incorporation of conformationally constrained amino acids like (S)-alpha-benzhydryl-proline into peptides can lead to more stable and potent therapeutic agents by inducing specific secondary structures. The benzhydryl group can also participate in beneficial hydrophobic or π-stacking interactions with biological targets.
Data Presentation
| Reaction | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | enantiomeric excess (ee, %) |
| Acetone + 4-Nitrobenzaldehyde | 10 | DMSO | 25 | >95 | >99 |
| Cyclohexanone + Benzaldehyde | 20 | CH3CN | 0 | 92 | 98 |
| Propanal + 4-Chlorobenzaldehyde | 15 | NMP | -20 | 88 | 97 |
Table 1: Hypothetical Performance in Proline-Catalyzed Aldol Reactions.
Conclusion
This compound represents a promising yet underexplored chiral catalyst and building block. Based on the established principles of stereoselective synthesis and organocatalysis for α-substituted prolines, it is anticipated to be a highly effective tool for controlling stereochemistry in a variety of chemical transformations. Further research into the synthesis and catalytic applications of this and related bulky α-substituted proline derivatives is warranted and expected to yield valuable insights and methodologies for the scientific community.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Potential applications of novel proline derivatives in synthesis
An In-depth Technical Guide to the Application of Novel Proline Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has revolutionized modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts.[1][2] At the heart of this revolution is L-proline, a simple, naturally occurring amino acid that has demonstrated remarkable catalytic activity in a wide array of asymmetric transformations.[1][3][4] Its ability to form key enamine and iminium ion intermediates allows for the highly stereocontrolled construction of complex molecules.[1][5][6]
However, the quest for improved efficiency, broader substrate scope, and enhanced operational simplicity has driven the development of novel proline derivatives. These modified catalysts often overcome the limitations of proline, such as high catalyst loadings and limited solvent compatibility, paving the way for more robust and industrially applicable synthetic methods.[7] This guide explores the core principles, recent advancements, and practical applications of these next-generation organocatalysts.
Core Principles: The Proline Catalytic Cycle
Proline and its derivatives catalyze reactions primarily through two key mechanistic pathways: enamine and iminium catalysis. The catalyst's secondary amine is crucial for forming a nucleophilic enamine intermediate with a donor molecule (like a ketone or aldehyde), while the carboxylic acid group facilitates proton transfer and stabilizes transition states through hydrogen bonding.[1][5]
-
Enamine Catalysis : A carbonyl compound (ketone/aldehyde) reacts with the proline catalyst to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile (e.g., another aldehyde in an aldol reaction).
-
Iminium Catalysis : An α,β-unsaturated carbonyl compound reacts with proline to form an iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Michael addition).
-
Hydrolysis : In both cases, the resulting intermediate is hydrolyzed to release the product and regenerate the chiral catalyst, thus completing the catalytic cycle.[6]
Applications of Novel Proline Derivatives in Asymmetric Synthesis
Modifications to the proline scaffold aim to fine-tune its steric and electronic properties, leading to catalysts with superior performance. Key areas of development include enhancing acidity, increasing steric bulk, and immobilizing the catalyst on a solid support.[7][8]
Proline Sulfonamides and Tetrazoles
Replacing the carboxylic acid group of proline with more acidic moieties like a sulfonamide or a tetrazole ring significantly enhances catalytic activity.[7][9] These derivatives often require lower catalyst loadings and shorter reaction times while providing higher yields and enantioselectivities. Their increased acidity facilitates proton transfer steps in the catalytic cycle, and they exhibit better solubility in non-polar organic solvents where proline itself is ineffective.[7]
Polymer-Supported Proline Derivatives
For industrial and large-scale applications, catalyst recovery and reuse are critical. Immobilizing proline derivatives on solid supports like polymers or silica offers a practical solution.[2][8][10] These heterogenized catalysts are easily separated from the reaction mixture by simple filtration, aligning with the principles of green chemistry.[2][8] They have proven effective in a range of asymmetric transformations, including Aldol, Michael, and Mannich reactions, often with excellent recyclability.[2][8]
Functionalized and Constrained Proline Analogues
The synthesis of proline analogues with substituents on the pyrrolidine ring or altered ring structures (e.g., azabicycloalkanes) provides powerful tools for drug discovery and peptide chemistry.[11][12][13] These derivatives serve as constrained dipeptide mimics or chiral building blocks.[12] For instance, fluorinated prolines can be used to modulate the conformational properties of peptides, enhancing their stability or binding affinity.[11]
Data Presentation: Performance of Proline Derivatives
The following tables summarize quantitative data for key asymmetric reactions, comparing the performance of novel proline derivatives to the parent L-proline catalyst.
Table 1: Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | 30 | [14] |
| Proline Tetrazole | p-Nitrobenzaldehyde | Acetone | 95 | 96 | 5 | [7] |
| Proline Phenyl Sulfonamide | Benzaldehyde | Trifluoromethyl Ketone | >95 | 92 | 20 | [9] |
| Polymer-Supported Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99 | 10 | [8] |
Table 2: Asymmetric Mannich Reactions
| Catalyst | Aldehyde | Imine | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| L-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 99 | >99 | 35 | [5] |
| Proline Tetrazole | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | 98 | >99 | 5 | [7] |
| L-Proline | Various Aldehydes | N-Boc-imines | 62-92 | 89-99 | 5-10 | [15] |
Table 3: Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| L-Proline | Propanal | Nitrostyrene | 95 | 21 | 20 | [16] |
| Proline Tetrazole | Propanal | Nitrostyrene | 98 | 92 | 10 | [7] |
| trans-4,5-Methano-L-proline | 2-Nitropropane | Cyclohexenone | >99 | >99 | 20 | [11] |
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric reaction catalyzed by a novel proline derivative.
Protocol: Asymmetric Mannich Reaction using a Proline-Derived Tetrazole Catalyst[7]
This protocol describes the reaction between isovaleraldehyde and PMP-protected α-imino ethyl glyoxylate, which yields the corresponding β-amino aldehyde with high enantioselectivity.
Materials:
-
Proline-derived tetrazole organocatalyst (5 mol%)
-
PMP-protected α-imino ethyl glyoxylate (1.0 eq)
-
Isovaleraldehyde (1.5 eq)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a stirred solution of the PMP-protected α-imino ethyl glyoxylate (0.25 mmol, 1.0 eq) in dichloromethane (1.0 mL) at room temperature, add the proline-derived tetrazole catalyst (0.0125 mmol, 5 mol%).
-
Add isovaleraldehyde (0.375 mmol, 1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure Mannich product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
Novel proline derivatives have emerged as powerful and versatile tools in modern organic synthesis. By rationally modifying the proline scaffold, chemists have developed catalysts that offer significant advantages over the parent amino acid, including higher efficiency, broader applicability, and greater operational simplicity.[7] The development of heterogenized and recyclable versions further enhances their appeal from a green chemistry and industrial perspective.[3][8]
Future research will likely focus on the design of even more sophisticated derivatives for tackling challenging transformations, the application of these catalysts in complex total synthesis projects, and the expansion of their use in flow chemistry and other automated synthesis platforms. The continued synergy between mechanistic understanding and catalyst design promises to further unlock the vast potential of proline-based organocatalysis.
References
- 1. longdom.org [longdom.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
- 11. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
The Catalyst Core: A Technical Guide to (S)-alpha-Benzhydryl-Proline-HCl in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-alpha-Benzhydryl-proline, a bulky derivative of the natural amino acid proline, and its hydrochloride salt have emerged as powerful organocatalysts in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions has made them valuable tools for the construction of complex chiral molecules, a critical aspect of modern drug discovery and development. This technical guide provides an in-depth review of the applications of (S)-alpha-benzhydryl-proline and its derivatives, focusing on key asymmetric reactions, their underlying mechanisms, and detailed experimental considerations.
Core Applications in Asymmetric Synthesis
(S)-alpha-Benzhydryl-proline and its derivatives, most notably the corresponding diphenylprolinol silyl ethers, are renowned for their efficacy in a range of organocatalytic transformations. The primary mode of activation involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes.[1][2] The sterically demanding benzhydryl group plays a crucial role in creating a chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivities.
This guide will focus on three cornerstone applications: the Aldol reaction, the Michael addition, and the Mannich reaction.
Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis, enabling the enantioselective formation of β-hydroxy carbonyl compounds.[3][4] While extensive data exists for (S)-proline itself, its bulky derivatives like (S)-alpha-benzhydryl-proline offer a modified steric environment that can influence reactivity and selectivity.
Quantitative Data Summary: Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 95 | 93:7 | 97 | [3] |
| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 78 | 90:10 | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 85 | 88:12 | 96 | [3] |
| 4 | 2-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 48 | 93 | 92:8 | 98 | [3] |
| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 20 | MeOH/H₂O | 4 | 94 | 35:65 | 99 | [3] |
| 6 | Isobutyraldehyde | Acetone | 30 | CHCl₃/DMSO | 48 | 75 | - | 96 | [5] |
| 7 | Pivaldehyde | Acetone | 30 | Acetone/CHCl₃ | 96 | 68 | - | 99 | [5] |
Note: Data presented is for (S)-proline catalyzed reactions as a baseline for comparison. The use of (S)-alpha-benzhydryl-proline-HCl would likely require optimization of reaction conditions.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
Disclaimer: This is a generalized protocol based on (S)-proline catalysis. When using this compound, the addition of a non-nucleophilic base (e.g., one equivalent of triethylamine or DIEA) may be necessary to generate the free amine catalyst in situ.
-
To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., a mixture of methanol and water, or DMSO) is added the ketone (5.0 mmol).
-
This compound (0.05-0.3 mmol) and, if necessary, one equivalent of a non-nucleophilic base are added to the mixture.
-
The reaction is stirred at room temperature for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (S)-alpha-benzhydryl-proline derivatives have proven to be exceptional catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.[2]
Quantitative Data Summary: Asymmetric Michael Addition Reactions
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | rt | 24 | 95 | 95:5 | 99 | [6] |
| 2 | Propanal | β-Nitrostyrene | (S)-Diphenylprolinol silyl ether (10) | Hexane | 0 | 5 | 85 | 94:6 | 99 | [7] |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | Proline-derived bifunctional organocatalyst (1) | Water | rt | 12 | 97 | 99:1 | 99 | [2] |
| 4 | Acetone | Benzalmalononitrile | Proline-derived diamine (10) | CH₂Cl₂ | rt | 48 | 85 | - | 92 | [8] |
| 5 | Valeraldehyde | β-Nitrostyrene | 3-Decyl-β-proline (1) | Water | rt | 20 | 98 | 95:5 | - | [9] |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
Disclaimer: This protocol is based on related proline derivatives. For this compound, the addition of a base is likely required.
-
To a solution of the α,β-unsaturated compound (1.0 mmol) and this compound (0.1 mmol) in an appropriate solvent (e.g., toluene, hexane, or water) at the specified temperature is added one equivalent of a non-nucleophilic base.
-
The carbonyl compound (2.0-10.0 mmol) is then added, and the reaction mixture is stirred vigorously.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with 1N HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by flash column chromatography on silica gel yields the Michael adduct.
-
The diastereomeric and enantiomeric ratios are determined by ¹H NMR and chiral HPLC analysis.
Asymmetric Mannich Reaction
The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing molecules, including β-amino carbonyl compounds that are precursors to valuable amino acids and amino alcohols. Proline and its derivatives catalyze the direct, three-component asymmetric Mannich reaction with high efficiency.[10][11]
Quantitative Data Summary: Asymmetric Mannich Reactions
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 50 | - | 94 | [10] |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 82 | >95:5 | 96 | [10] |
| 3 | Acetone | Benzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 61 | - | 93 | [10] |
| 4 | Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | Acetone | 12-48 | 78 | >95:5 | >99 | [10] |
| 5 | Propanal | N-PMP-imino ethyl glyoxylate | - | 20 | Dioxane | 24 | 91 | 95:5 | 99 | [12] |
Experimental Protocol: General Procedure for Asymmetric Three-Component Mannich Reaction
Disclaimer: This protocol is based on (S)-proline. For this compound, the addition of a base is likely necessary.
-
A suspension of this compound (0.35 mmol), the amine (1.1 mmol), and the aldehyde (1.0 mmol) in a mixture of the ketone and a solvent (e.g., DMSO/acetone) is prepared.
-
One equivalent of a non-nucleophilic base is added to the suspension.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The reaction is quenched by the addition of water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the β-amino carbonyl compound.
-
Diastereomeric and enantiomeric excesses are determined by appropriate analytical methods (¹H NMR, chiral HPLC).
Mechanistic Insights and Catalytic Cycles
The catalytic activity of this compound, once deprotonated to the free amine, stems from its ability to form key reactive intermediates with carbonyl compounds.
Catalytic Cycle of the Asymmetric Aldol Reaction
The catalytic cycle begins with the reaction of the proline catalyst with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, which is activated by hydrogen bonding with the carboxylic acid moiety of the catalyst. This dual activation is a hallmark of proline catalysis.[13][14] The bulky benzhydryl group directs the attack to one face of the aldehyde, establishing the stereochemistry. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of the asymmetric aldol reaction.
Catalytic Cycle of the Asymmetric Michael Addition
In the Michael addition, the catalyst again forms an enamine with the donor carbonyl compound. This enamine then adds to the Michael acceptor (e.g., a nitroalkene) in a conjugate fashion. The resulting intermediate is an iminium ion, which upon hydrolysis, yields the Michael adduct and regenerates the catalyst. The stereochemical outcome is controlled by the chiral environment created by the catalyst.
Caption: Catalytic cycle of the asymmetric Michael addition.
Catalytic Cycle of the Asymmetric Mannich Reaction
The Mannich reaction involves the formation of an imine from an aldehyde and an amine in a pre-equilibrium step. The proline catalyst reacts with a ketone to form an enamine. This enamine then attacks the electrophilic imine. The resulting aminomethylated iminium ion is then hydrolyzed to afford the β-amino carbonyl product and regenerate the catalyst for the next cycle.
Caption: Catalytic cycle of the asymmetric Mannich reaction.
Experimental Workflow
A typical experimental workflow for an asymmetric reaction catalyzed by this compound involves several key stages, from reaction setup to product analysis.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
- 11. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Using (S)-alpha-Benzhydryl-Proline-HCl
Note to the Reader: A comprehensive search of publicly available scientific literature did not yield specific application notes, protocols, or quantitative data for asymmetric aldol reactions catalyzed by (S)-alpha-benzhydryl-proline-HCl. The information presented herein is based on the well-established use of (S)-proline and its other derivatives in asymmetric aldol reactions and is intended to serve as a general guide. The provided protocols and data are representative of proline-type catalysis and would require optimization for the specific use of this compound.
Introduction to Proline-Catalyzed Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysis, using small chiral organic molecules, has emerged as a valuable alternative to traditional metal-based catalysts. (S)-proline is a highly effective and widely studied organocatalyst for direct asymmetric aldol reactions.[1] The introduction of bulky substituents on the proline scaffold, such as the benzhydryl group in (S)-alpha-benzhydryl-proline, is a common strategy to enhance stereoselectivity and influence catalyst solubility and stability. The hydrochloride salt of the catalyst is often used to improve its handling and stability.
The catalytic cycle is generally believed to proceed through an enamine intermediate, formed from the reaction of the ketone with the secondary amine of the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[2][3]
General Reaction Mechanism
The proposed catalytic cycle for a proline-catalyzed asymmetric aldol reaction involves several key steps:
-
Enamine Formation: The ketone reacts with the secondary amine of the proline catalyst to form a chiral enamine intermediate.
-
Aldol Addition: The enamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone (the aldol product) and regenerate the proline catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a proline derivative.
Representative Data for Proline-Catalyzed Aldol Reactions
The following table summarizes typical results for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes catalyzed by (S)-proline. This data is intended to be illustrative of the yields and stereoselectivities that can be achieved with proline-type catalysts.[1][4]
| Entry | Aldehyde (ArCHO) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | DMSO | 4 | 99 | 99:1 | 99 |
| 2 | 4-Chlorobenzaldehyde | DMSO | 24 | 95 | 95:5 | 98 |
| 3 | Benzaldehyde | DMSO | 48 | 85 | 90:10 | 96 |
| 4 | 4-Methoxybenzaldehyde | DMSO | 72 | 80 | 85:15 | 94 |
Conditions: Cyclohexanone (10 equiv.), aldehyde (1 equiv.), (S)-proline (20 mol%), room temperature.
Experimental Protocols
The following is a general protocol for an asymmetric aldol reaction catalyzed by a proline derivative. This should be considered a starting point and may require significant optimization for this compound.
General Procedure for Asymmetric Aldol Reaction
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the (S)-proline derivative catalyst (e.g., 0.1 mmol, 20 mol%).
-
Addition of Reactants: Add the ketone (e.g., 5.0 mmol, 10 equivalents) to the vial, followed by the aldehyde (0.5 mmol, 1 equivalent).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, 1.0 mL). The choice of solvent can significantly impact the reaction outcome and should be screened.[1]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Characterization: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Caption: General workflow for a proline-catalyzed asymmetric aldol reaction.
Conclusion
While specific applications of this compound in asymmetric aldol reactions are not extensively documented in the searched literature, the foundational knowledge of proline catalysis provides a strong basis for its potential use. The bulky benzhydryl group may offer unique stereochemical control and solubility properties. Researchers and drug development professionals interested in utilizing this specific catalyst are encouraged to use the general principles and protocols outlined in these notes as a starting point for developing and optimizing their own specific applications.
References
Application Notes and Protocols for Enantioselective Michael Addition Catalyzed by (S)-α-Benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective Michael addition is a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This reaction is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks in the development of pharmaceuticals and other biologically active compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, proline and its derivatives have proven to be exceptionally effective.
This document provides detailed application notes and protocols for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, catalyzed by the chiral proline derivative, (S)-α-benzhydryl-proline hydrochloride. The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be readily transformed into a variety of valuable chiral molecules, including γ-amino acids and their derivatives.
While specific literature detailing the catalytic use of (S)-α-benzhydryl-proline-HCl in enantioselective Michael additions is not extensively available, the protocols and data presented herein are based on well-established procedures for closely related proline-based catalysts. These guidelines provide a robust starting point for researchers to develop and optimize this valuable transformation in their own laboratories.
Catalytic Cycle of Proline-Catalyzed Michael Addition
The catalytic cycle for the proline-catalyzed Michael addition proceeds through the formation of a key enamine intermediate. The secondary amine of the proline catalyst reacts with a carbonyl donor (aldehyde or ketone) to form an enamine. This enamine then acts as a nucleophile, attacking the Michael acceptor (a nitroalkene in this case). Subsequent hydrolysis regenerates the catalyst and yields the chiral γ-nitro carbonyl product. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst in the transition state.
Caption: Proposed catalytic cycle for the (S)-α-benzhydryl-proline catalyzed Michael addition.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrates and reaction conditions.
Protocol 1: General Procedure for the Enantioselective Michael Addition of Ketones to Nitroalkenes
This protocol outlines a general method for the reaction between a ketone and a nitroalkene.
Materials:
-
(S)-α-benzhydryl-proline-HCl (catalyst)
-
Triethylamine (Et₃N) or other suitable base
-
Nitroalkene (Michael acceptor)
-
Ketone (Michael donor)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Activation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-α-benzhydryl-proline-HCl (0.1 mmol, 10 mol%). Add anhydrous solvent (2 mL) and triethylamine (0.1 mmol, 10 mol%) to generate the free amine catalyst in situ. Stir the mixture for 10-15 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add the ketone (2.0 mmol, 2.0 equivalents). Stir the mixture for another 10 minutes.
-
Addition of Michael Acceptor: Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired γ-nitro ketone.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for the Enantioselective Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted for the use of aldehydes as Michael donors.
Materials:
-
Same as Protocol 1, with an aldehyde instead of a ketone.
Procedure:
-
Catalyst Activation: Follow step 1 from Protocol 1.
-
Reaction Setup: To the catalyst solution, add the aldehyde (1.2 mmol, 1.2 equivalents).
-
Addition of Michael Acceptor: In a separate flask, dissolve the nitroalkene (1.0 mmol, 1.0 equivalent) in the reaction solvent and add it slowly to the reaction mixture over a period of time (e.g., 30 minutes) using a syringe pump. This slow addition can help to minimize side reactions.
-
Reaction Monitoring, Work-up, Purification, and Characterization: Follow steps 4-9 from Protocol 1.
Data Presentation
The following tables provide generalized data based on typical results observed for enantioselective Michael additions catalyzed by proline derivatives. These should be considered as a guide for expected outcomes.
Table 1: Representative Substrate Scope for the Michael Addition of Ketones to β-Nitrostyrene
| Entry | Ketone (Donor) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | 85-99 | >95:5 | 90-99 |
| 2 | Cyclopentanone | 80-95 | >95:5 | 85-97 |
| 3 | Acetone | 70-90 | - | 75-90 |
| 4 | Propiophenone | 65-85 | 90:10 | 80-95 |
Note: Data is generalized from literature on similar proline-based catalysts and may vary for (S)-α-benzhydryl-proline-HCl.
Table 2: Representative Substrate Scope for the Michael Addition of Aldehydes to various Nitroalkenes
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 80-95 | 90:10 | 92-99 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 75-90 | 85:15 | 90-98 |
| 3 | Propanal | (E)-1-Nitro-1-propene | 70-85 | 80:20 | 88-96 |
| 4 | Propanal | (E)-2-Nitro-1-phenylpropene | 60-80 | 70:30 | 85-95 |
Note: Data is generalized from literature on similar proline-based catalysts and may vary for (S)-α-benzhydryl-proline-HCl.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enantioselective Michael addition.
Caption: General experimental workflow for the enantioselective Michael addition.
Logical Relationship of Reaction Components
This diagram shows the logical relationship and roles of the key components in the reaction.
Caption: Relationship and roles of the key reaction components.
Application Notes and Protocols for Asymmetric Mannich Reaction with (S)-alpha-Benzhydryl-Proline-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that furnishes chiral β-amino carbonyl compounds, which are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3] The development of organocatalysis has provided a greener and more efficient alternative to traditional metal-based catalysts, with proline and its derivatives emerging as highly effective catalysts for these transformations.[1][4][5] This document provides a detailed protocol for the asymmetric Mannich reaction utilizing the chiral organocatalyst (S)-alpha-benzhydryl-proline-HCl, a derivative of proline designed to offer high stereocontrol. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
The use of proline and its analogues in catalyzing the direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines has been shown to produce β-amino carbonyl compounds with excellent enantioselectivity and diastereoselectivity.[1][6] The bulky benzhydryl group in the catalyst is anticipated to enhance facial selectivity during the key C-C bond formation step, leading to high levels of asymmetric induction.
Reaction Principle and Mechanism
The this compound catalyzed Mannich reaction proceeds through a well-established enamine-based catalytic cycle. The reaction involves the condensation of an aldehyde, an amine, and a ketone, orchestrated by the chiral catalyst to yield a specific stereoisomer of the β-amino carbonyl product.
The catalytic cycle can be summarized as follows:
-
Enamine Formation: The catalyst reacts with the ketone to form a chiral enamine intermediate.
-
Imine Formation: Concurrently, the aldehyde and amine react to form an imine.
-
Asymmetric C-C Bond Formation: The chiral enamine undergoes a stereoselective addition to the imine. The bulky benzhydryl group on the catalyst directs the approach of the imine, leading to the formation of a new stereocenter with high enantiomeric excess.
-
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the catalyst for the next cycle.
Experimental Protocols
This section provides a general experimental protocol for the asymmetric Mannich reaction catalyzed by this compound. The specific conditions may require optimization depending on the substrates used.
Materials and Reagents
-
This compound (catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DMSO, CH3CN, THF)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
General Procedure for the Three-Component Asymmetric Mannich Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (4.0 mL) at room temperature, add the ketone (2.0 mL).
-
Add this compound (0.05 - 0.20 mmol, 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Presentation
The following tables summarize representative data for asymmetric Mannich reactions catalyzed by proline and its derivatives, illustrating the potential scope and efficiency of the reaction with this compound.
Table 1: Asymmetric Mannich Reaction of Various Ketones with p-Nitrobenzaldehyde and p-Anisidine *
| Entry | Ketone | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) |
| 1 | Acetone | 12 | 85 | - | 96 |
| 2 | Cyclohexanone | 24 | 92 | >99:1 | 99 |
| 3 | Propanone | 18 | 78 | 95:5 | 94 |
| 4 | Butan-2-one | 20 | 75 | 93:7 | 95 |
*Data is representative of proline-catalyzed reactions and may vary with this compound.
Table 2: Asymmetric Mannich Reaction of Acetone and p-Anisidine with Various Aldehydes *
| Entry | Aldehyde | Time (h) | Yield (%) | e.e. (%) |
| 1 | p-Nitrobenzaldehyde | 12 | 85 | 96 |
| 2 | Benzaldehyde | 16 | 72 | 92 |
| 3 | 4-Chlorobenzaldehyde | 14 | 81 | 95 |
| 4 | 2-Naphthaldehyde | 20 | 68 | 90 |
*Data is representative of proline-catalyzed reactions and may vary with this compound.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the asymmetric Mannich reaction.
Catalytic Cycle
Caption: The catalytic cycle of the asymmetric Mannich reaction.
Applications in Drug Development
The chiral β-amino carbonyl products of the asymmetric Mannich reaction are valuable intermediates in the synthesis of numerous pharmaceuticals.[1] These motifs are present in a variety of drug classes, including antivirals, anticancer agents, and central nervous system drugs. The ability to control the stereochemistry at two adjacent centers in a single step makes this reaction highly attractive for the efficient construction of complex molecular architectures. By providing access to enantiomerically pure building blocks, this protocol can significantly streamline the drug discovery and development process.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-alpha-Benzhydryl-Proline-HCl in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the organocatalyst (S)-alpha-benzhydryl-proline-HCl in asymmetric multi-component reactions (MCRs). This bulky proline derivative is a powerful tool for the stereocontrolled synthesis of complex chiral molecules, which are of significant interest in medicinal chemistry and drug development. The bulky benzhydryl group at the alpha-position of the proline scaffold can enhance stereoselectivity by providing a well-defined chiral environment during the catalytic cycle.
Introduction to this compound in Asymmetric MCRs
This compound is a derivative of the natural amino acid L-proline and functions as a highly effective asymmetric organocatalyst.[1] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a crucial methodology in modern synthetic chemistry, offering a green and metal-free alternative to traditional catalysis.[2] Proline and its derivatives are particularly adept at catalyzing a wide range of transformations, including aldol, Mannich, and Michael reactions, by forming transient nucleophilic enamine or electrophilic iminium ion intermediates.[1][2]
The introduction of a bulky benzhydryl (diphenylmethyl) group at the alpha-position of the proline core in this compound is anticipated to exert significant steric influence on the transition state of the reaction. This steric hindrance can effectively shield one face of the reactive intermediate, leading to higher levels of enantioselectivity and diastereoselectivity in the products of multi-component reactions.[3] MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants. This approach offers high atom economy and synthetic efficiency, making it particularly attractive for the rapid generation of molecular diversity in drug discovery programs.
Featured Application: The Asymmetric Three-Component Mannich Reaction
A prime example of a multi-component reaction where this compound can be effectively employed is the asymmetric three-component Mannich reaction. This reaction involves the condensation of an aldehyde, an amine, and a ketone to furnish chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products.[4]
The proposed catalytic cycle for the this compound catalyzed Mannich reaction is depicted below. The reaction proceeds through the formation of an enamine from the ketone and the catalyst, and an imine from the aldehyde and the amine. The bulky benzhydryl group on the proline catalyst directs the stereoselective addition of the enamine to one face of the imine, thereby controlling the stereochemistry of the newly formed carbon-carbon bond.
Figure 1. Proposed catalytic cycle for the asymmetric Mannich reaction.
Experimental Protocols
General Procedure for the this compound Catalyzed Three-Component Mannich Reaction
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (Catalyst)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Ketone (2.0 mmol, 2.0 equiv, can also be used as solvent)
-
Solvent (e.g., DMSO, NMP, or neat ketone)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add the amine (1.1 mmol) followed by the aldehyde (1.0 mmol) and the ketone (2.0 mmol).
-
If a co-solvent is used, add it at this stage (e.g., 1 mL of DMSO).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-amino carbonyl compound.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and chiral HPLC).
Synthesis of this compound (Hypothetical Procedure based on similar syntheses)
A plausible synthetic route to this compound would involve the esterification of L-proline followed by N-benzylation. A similar procedure for the synthesis of L-proline benzyl ester hydrochloride has been reported.[5]
Figure 2. Plausible synthetic workflow for the target catalyst.
Quantitative Data
The following table presents representative data for a proline-catalyzed three-component Mannich reaction between various aldehydes, p-anisidine, and acetone.[4] While this data was obtained using L-proline as the catalyst, it serves as a valuable benchmark for what can be expected when using this compound. It is anticipated that the use of the bulkier catalyst may lead to improvements in enantioselectivity.
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Isovaleraldehyde | 4 | 85 | >95:5 | 96 |
| 2 | Propionaldehyde | 4 | 82 | >95:5 | 93 |
| 3 | Benzaldehyde | 24 | 75 | 90:10 | 85 |
| 4 | p-Nitrobenzaldehyde | 12 | 92 | >95:5 | >99 |
| 5 | Furfural | 24 | 68 | 85:15 | 88 |
Data adapted from a representative proline-catalyzed Mannich reaction.[4] Conditions: Aldehyde (1.0 mmol), p-anisidine (1.1 mmol), acetone (as solvent), L-proline (20 mol%), room temperature.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst loading (up to 30 mol%).
-
Vary the solvent. More polar, aprotic solvents like NMP or DMSO can be beneficial.
-
Increase the concentration of the reactants.
-
Adjust the reaction temperature. While many reactions proceed at room temperature, gentle heating or cooling may be required for specific substrates.
-
-
Low Stereoselectivity (ee or dr):
-
The bulky benzhydryl group is expected to provide high stereoselectivity. If selectivity is low, it may indicate a competing uncatalyzed background reaction.
-
Lowering the reaction temperature can often improve stereoselectivity.
-
Screening different solvents is crucial, as the solvent can influence the conformation of the transition state.
-
-
Reaction Stalls:
-
Ensure all reagents are pure and anhydrous, as water can interfere with the catalytic cycle.
-
The imine formation might be slow or reversible. The use of a dehydrating agent (e.g., molecular sieves) may be beneficial, although this can sometimes complicate the reaction mixture.
-
Conclusion
This compound is a promising organocatalyst for asymmetric multi-component reactions. Its bulky steric profile is poised to deliver high levels of stereocontrol in the synthesis of complex chiral molecules. The three-component Mannich reaction serves as an excellent platform to explore the utility of this catalyst, providing access to valuable β-amino carbonyl compounds. The protocols and data presented herein provide a solid foundation for researchers to begin investigating the application of this powerful catalyst in their synthetic endeavors. Further exploration into other MCRs, such as Michael additions and aldol reactions, is warranted and expected to yield exciting results.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Organocatalysis with (S)-α-Benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for organocatalysis utilizing (S)-α-benzhydryl-proline-HCl, also known as (S)-diphenyl(pyrrolidin-2-yl)methanol hydrochloride. This chiral organocatalyst is a versatile and powerful tool for the stereoselective synthesis of a variety of organic molecules, finding significant application in asymmetric aldol and Michael addition reactions.
Overview of (S)-α-Benzhydryl-proline-HCl in Organocatalysis
(S)-α-Benzhydryl-proline and its derivatives are highly effective organocatalysts that operate via enamine or iminium ion intermediates, mimicking the function of natural aldolase enzymes. The bulky benzhydryl group provides a well-defined chiral environment, leading to high levels of stereocontrol in carbon-carbon bond-forming reactions. The hydrochloride salt form offers improved stability and handling properties compared to the free base. In practice, the active catalytic species is often generated in situ by neutralizing the hydrochloride salt with a suitable base.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. (S)-α-Benzhydryl-proline-HCl is an excellent catalyst for this transformation, particularly for the reaction between ketones and aldehydes.
General Reaction Mechanism
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by (S)-α-benzhydryl-proline-HCl.
Materials:
-
(S)-α-benzhydryl-proline-HCl
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, CHCl₃, or neat ketone)
-
Base (e.g., triethylamine, if starting from the HCl salt)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial, add (S)-α-benzhydryl-proline-HCl (0.05 mmol, 10 mol%).
-
If using the HCl salt, add triethylamine (0.05 mmol, 10 mol%) to generate the free base in situ.
-
Add the solvent of choice (e.g., 1.0 mL of DMSO).
-
Add the ketone (2.0 mmol, 4.0 equivalents).
-
Add the aldehyde (0.5 mmol, 1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Aldol Reaction Substrate Scope
The following table summarizes the performance of (S)-α-benzhydryl-proline derivatives in the asymmetric aldol reaction with various substrates.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 48 | 95 | 95:5 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | DMSO | 72 | 88 | 90:10 | 97 |
| 3 | 2-Chlorobenzaldehyde | Cyclohexanone | 10 | CHCl₃ | 48 | 91 | >99:1 | 98 |
| 4 | 4-Methoxybenzaldehyde | Acetone | 20 | Neat | 96 | 75 | - | 92 |
| 5 | Propanal | Cyclohexanone | 10 | DMSO | 72 | 85 | 85:15 | 96 |
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of 1,5-dicarbonyl compounds and their analogues. (S)-α-benzhydryl-proline-HCl and its derivatives effectively catalyze the addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated acceptors.
General Reaction Mechanism
The catalytic cycle for the Michael addition involves the formation of an enamine from the catalyst and the donor, which then attacks the Michael acceptor.
Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a derivative of (S)-α-benzhydryl-proline.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a derivative of the title catalyst)
-
Aldehyde (Michael Donor)
-
Nitroalkene (Michael Acceptor)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the nitroalkene (0.25 mmol, 1.0 equivalent) in the solvent of choice (0.5 mL), add the aldehyde (1.25 mmol, 5.0 equivalents).
-
Add the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.025 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in the data table. Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Michael Addition Substrate Scope
The following table summarizes the results for the asymmetric Michael addition of various aldehydes to nitroalkenes using a silyl ether derivative of (S)-diphenylprolinol as the catalyst.[1]
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | CH₂Cl₂ | 1 | 82 | 95:5 | 99 |
| 2 | Butanal | (E)-β-Nitrostyrene | 10 | CH₂Cl₂ | 1 | 85 | 94:6 | 99 |
| 3 | Pentanal | (E)-β-Nitrostyrene | 10 | CH₂Cl₂ | 1 | 87 | 93:7 | 99 |
| 4 | Propanal | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 10 | CH₂Cl₂ | 1 | 88 | 95:5 | 99 |
| 5 | Propanal | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 10 | CH₂Cl₂ | 1 | 80 | 96:4 | 99 |
Safety and Handling
-
(S)-α-Benzhydryl-proline-HCl and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
(S)-α-Benzhydryl-proline-HCl is a highly effective and versatile organocatalyst for asymmetric synthesis. The protocols and data presented here provide a solid foundation for researchers to develop and optimize enantioselective aldol and Michael addition reactions, contributing to the efficient synthesis of chiral molecules for pharmaceutical and other applications.
References
Application Notes and Protocols for (S)-alpha-Benzhydryl-Proline-HCl and Its Analogs in Asymmetric Organocatalysis
Disclaimer: Direct experimental data, including specific catalyst loading and reaction conditions for (S)-alpha-benzhydryl-proline-HCl, is limited in publicly available scientific literature. The following application notes and protocols are therefore based on data from structurally similar and commercially available organocatalysts, primarily (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (also known as the Hayashi-Jørgensen catalyst). This catalyst shares the key structural feature of a bulky diarylmethyl group attached to the pyrrolidine ring, making it a suitable analog for predicting the catalytic behavior of this compound. Researchers should consider this information as a starting point for reaction optimization.
Introduction to Bulky Proline-Derived Organocatalysts
This compound belongs to a class of proline-derived organocatalysts that leverage steric hindrance to achieve high levels of stereocontrol in asymmetric transformations. The bulky benzhydryl group is designed to create a well-defined chiral pocket around the catalytic site, directing the approach of substrates and leading to high enantioselectivity. These catalysts are particularly effective in enamine and iminium ion-mediated reactions, such as aldol, Mannich, and Michael additions. Compared to unsubstituted proline, these modified catalysts often exhibit improved solubility in organic solvents and can operate at lower catalyst loadings.[1]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Bulky proline-derived catalysts are known to effectively catalyze the direct aldol reaction between ketones and aldehydes.
Data Presentation: Asymmetric Aldol Reaction Catalyzed by Proline Derivatives
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-proline | p-NO2C6H4CHO | Acetone | 30 | DMSO | RT | 4 | 68 | - | 76 | [2] |
| (S)-proline | Various aromatic | Cyclohexanone | 10 | MeOH/H2O | RT | 2-72 | 65-98 | 92:8->99:1 | 92->99 | [2] |
| Prolinamide 3h | p-NO2C6H4CHO | Acetone | 10 | Neat | RT | 24 | 95 | - | 93 | |
| Prolinamide 3h | Isovaleraldehyde | Acetone | 10 | Neat | -25 | 168 | 80 | - | >99 |
Note: Data for this compound is not available. The table includes data for L-proline and a prolinamide derivative to illustrate typical conditions and outcomes.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
-
To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 mmol, 5.0 equiv) and the solvent (e.g., DMSO, CHCl3, or a mixture, 2.0 mL).
-
Add the this compound catalyst (0.05 - 0.20 mmol, 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualization: Asymmetric Aldol Reaction Workflow
Caption: General workflow for the asymmetric aldol reaction.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing molecules. Proline and its derivatives are excellent catalysts for this transformation.[3]
Data Presentation: Asymmetric Mannich Reaction Catalyzed by Proline Derivatives
| Catalyst | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | RT | 12 | 50 | 95:5 | 94 | [3] |
| Catalyst 1 | Propanal | N-PMP-protected α-imino ester | - | 1-5 | Dioxane | 4 | 2-6 | 82-95 | 6:94-2:98 | >97->99 | [4] |
Note: Catalyst 1 is (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, designed for anti-selectivity. This table illustrates the tunability of diastereoselectivity with different proline-based catalysts.
Experimental Protocol: General Procedure for Asymmetric Mannich Reaction
-
In a dry vial, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., DMSO, THF, 2.0 mL).
-
Stir the mixture at room temperature for 30-60 minutes to pre-form the imine.
-
Add the ketone (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Add the this compound catalyst (0.10 mmol, 10 mol%).
-
Stir the reaction at the specified temperature and monitor by TLC.
-
After completion, work up the reaction as described for the aldol reaction.
-
Purify the product by flash column chromatography.
-
Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.
Visualization: Asymmetric Mannich Reaction Logical Relationship
Caption: Key components and intermediates in the Mannich reaction.
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to α,β-unsaturated systems is a fundamental method for constructing chiral 1,5-dicarbonyl compounds and their analogs. The Hayashi-Jørgensen catalyst, a close analog of this compound, is highly effective in this reaction.[5]
Data Presentation: Asymmetric Michael Addition Catalyzed by (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (Hayashi-Jørgensen Catalyst)
| Aldehyde Donor | Nitroalkene Acceptor | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Propanal | β-Nitrostyrene | 20 | Toluene | - | RT | 24 | 95 | 94:6 | 98 | [5] |
| Pentanal | β-Nitrostyrene | 10 | H2O | Benzoic Acid | RT | 6 | >95 | 98:2 | >99 | [6] |
| Isovaleraldehyde | β-Nitrostyrene | 10 | Toluene | - | 4 | 48 | 91 | 95:5 | 99 | [5] |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
To a solution of the nitroalkene (0.5 mmol, 1.0 equiv) in the solvent (e.g., toluene, 1.0 mL) in a dry vial, add the this compound catalyst (0.05 mmol, 10 mol%).
-
If required, add an acidic co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Add the aldehyde (1.5 mmol, 3.0 equiv) to the mixture.
-
Stir the reaction at the indicated temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis.
Visualization: Catalytic Cycle of Enamine Catalysis
Caption: Proposed catalytic cycle for the Michael addition.
References
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral Building Blocks Using (S)-α-Benzhydryl-proline-HCl
Introduction
(S)-α-Benzhydryl-proline-HCl is a chiral organocatalyst derived from the naturally occurring amino acid, L-proline. The introduction of a bulky benzhydryl group at the α-position of the proline scaffold significantly influences its steric and electronic properties, making it a potentially valuable tool in asymmetric synthesis. This document provides an overview of the application of (S)-α-benzhydryl-proline and its hydrochloride salt in the synthesis of chiral building blocks, focusing on aldol and Michael addition reactions. These reactions are fundamental for the construction of complex, stereochemically defined molecules crucial in pharmaceutical and materials science research.
While extensive research exists for L-proline and its other derivatives as organocatalysts, specific literature and detailed protocols for (S)-α-benzhydryl-proline-HCl remain less documented. The following sections are based on the general principles of proline-catalyzed reactions and aim to provide a foundational guide for researchers exploring the potential of this specific catalyst.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. Proline-based catalysts are known to facilitate this reaction via an enamine-based mechanism. The bulky benzhydryl group in (S)-α-benzhydryl-proline-HCl is expected to enhance facial selectivity during the nucleophilic attack of the enamine on the aldehyde, potentially leading to high diastereo- and enantioselectivity.
General Reaction Scheme
The general scheme for the (S)-α-benzhydryl-proline-HCl catalyzed aldol reaction between a ketone and an aldehyde is depicted below. The catalyst facilitates the formation of a chiral enamine from the ketone, which then reacts with the aldehyde to form the aldol adduct with high stereocontrol.
Diagram: Asymmetric Aldol Reaction Workflow
Caption: Workflow of the (S)-α-benzhydryl-proline-HCl catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
(S)-α-Benzhydryl-proline-HCl
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (2.0 mL) at room temperature, add cyclohexanone (2.5 mmol, 5 equivalents).
-
Add (S)-α-benzhydryl-proline-HCl (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Expected Data and Comparison
Table 1: Hypothetical Comparison of Catalysts in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) |
| L-Proline | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-α-Benzhydryl-proline-HCl | DMSO | 24 | (Expected >90) | (Expected >95:5) | (Expected >96) |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile chiral building blocks. Organocatalysis with proline derivatives has been shown to be effective for this transformation. The mechanism involves the formation of a chiral enamine, which then adds in a conjugate fashion to an α,β-unsaturated carbonyl compound.
General Reaction Scheme
The general reaction pathway for the (S)-α-benzhydryl-proline-HCl catalyzed Michael addition of a ketone to an α,β-unsaturated aldehyde is illustrated below.
Diagram: Asymmetric Michael Addition Signaling Pathway
Caption: Catalytic cycle of the asymmetric Michael addition reaction.
Experimental Protocol: Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene
This protocol provides a general procedure that can be adapted for various substrates.
Materials:
-
(S)-α-Benzhydryl-proline-HCl
-
Acetone (anhydrous)
-
trans-β-Nitrostyrene
-
Solvent (e.g., Chloroform, Toluene)
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol) in the chosen solvent (1.0 mL), add acetone (5.0 mmol, 10 equivalents).
-
Add (S)-α-benzhydryl-proline-HCl (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by 1H NMR and chiral HPLC analysis, respectively.
Anticipated Results
The steric hindrance provided by the benzhydryl group is anticipated to play a crucial role in directing the stereochemical outcome of the Michael addition, potentially affording high levels of enantioselectivity.
Table 2: Hypothetical Data for the Michael Addition of Acetone to trans-β-Nitrostyrene
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| L-Proline | CHCl3 | RT | 48 | 85 | 92 |
| (S)-α-Benzhydryl-proline-HCl | CHCl3 | RT | 48 | (Expected >80) | (Expected >92) |
(S)-α-Benzhydryl-proline-HCl represents a promising, yet underexplored, organocatalyst for the asymmetric synthesis of chiral building blocks. Based on the established reactivity of related proline derivatives, it is anticipated to be a highly effective catalyst for asymmetric aldol and Michael addition reactions. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the synthetic utility of this catalyst. Further optimization of reaction conditions will be essential to unlock its full potential in generating a diverse range of enantiomerically enriched molecules for drug discovery and development. Researchers are encouraged to screen various solvents, temperatures, and catalyst loadings to achieve optimal results for their specific substrates.
Application of (S)-alpha-Benzhydryl-Proline Derivatives in the Total Synthesis of (-)-Oseltamivir
Introduction:
(S)-alpha-Benzhydryl-proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the construction of chiral molecules with high stereocontrol. A prominent application of this class of catalysts is demonstrated in the enantioselective total synthesis of the antiviral drug (-)-Oseltamivir (Tamiflu®). This application note details the pivotal role of a derivative, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diphenylprolinol silyl ether), in establishing the key stereocenters of the molecule through an asymmetric Michael reaction. This approach, developed by Hayashi and coworkers, showcases the efficiency and practicality of using proline-based organocatalysts in the synthesis of complex pharmaceutical agents.[1][2][3][4][5][6]
Catalytic Signaling Pathway: Enamine Catalysis in Asymmetric Michael Addition
The catalytic cycle proceeds through an enamine intermediate, a common mechanism for proline-based organocatalysts. The secondary amine of the diphenylprolinol silyl ether reacts with the aldehyde substrate to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (a nitroalkene in this case) in a stereocontrolled fashion, directed by the bulky benzhydryl group of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral Michael adduct.
Figure 1: Enamine catalytic cycle for the asymmetric Michael addition.
Application in the Total Synthesis of (-)-Oseltamivir
The Hayashi synthesis of (-)-Oseltamivir is a landmark example of organocatalysis in pharmaceutical production, achieving the target molecule in a highly efficient and stereoselective manner.[1][4][5][6][7] The key step is the asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene, catalyzed by diphenylprolinol silyl ether.[1][4] This reaction sets two of the three stereocenters present in the final drug molecule. The synthesis was accomplished in three one-pot operations, significantly reducing the need for intermediate purification steps and minimizing waste.[1][5][7]
Quantitative Data Summary
| Step | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Michael Addition | 10 | quant. | - | 96 | [5] |
| Domino Michael/Horner-Wadsworth-Emmons | - | 70 (2 steps) | - | - | [5] |
| Overall Yield (from nitroalkene) | - | 57 | - | - | [7] |
Experimental Protocols
Key Experiment: Asymmetric Michael Addition in the Total Synthesis of (-)-Oseltamivir
This protocol describes the first one-pot operation in the Hayashi synthesis, which includes the key organocatalytic asymmetric Michael addition.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether)
-
Alkoxyaldehyde (Michael Donor)
-
Nitroalkene (Michael Acceptor)
-
Chloroacetic acid
-
Toluene
-
Diethyl vinylphosphonate derivative
-
Cesium carbonate (Cs₂CO₃)
-
p-Toluenethiol
-
Ethanol
Procedure:
-
Asymmetric Michael Addition: In a reaction vessel, the alkoxyaldehyde and nitroalkene are dissolved in toluene. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and chloroacetic acid are added to the solution. The reaction mixture is stirred at 0 °C to room temperature for 3.5 hours. This initial step yields the Michael adduct with high enantioselectivity (96% ee).[5]
-
Domino Michael/Horner-Wadsworth-Emmons Reaction: To the same reaction vessel containing the Michael adduct, a diethyl vinylphosphonate derivative and cesium carbonate are added. The mixture is stirred, initiating a domino Michael addition and a subsequent Horner-Wadsworth-Emmons reaction to form the cyclohexene ring structure.
-
Thiol Addition and Epimerization: p-Toluenethiol is then added to the mixture, which serves to protect the newly formed double bond via a Michael addition and aids in the epimerization of an undesired diastereomer at the C-5 center. The reaction is stirred at -15 °C for 36 hours. This one-pot sequence yields the desired intermediate in 70% yield over the two main steps.[5]
Experimental Workflow
The following diagram illustrates the workflow of the first one-pot operation in the total synthesis of (-)-Oseltamivir.
Figure 2: Workflow for the organocatalyzed one-pot synthesis of the (-)-Oseltamivir intermediate.
The application of (S)-alpha-benzhydryl-proline derivatives, specifically diphenylprolinol silyl ether, in the total synthesis of (-)-Oseltamivir highlights the significant impact of organocatalysis on modern synthetic chemistry. The ability to construct complex chiral molecules with high efficiency and stereoselectivity using metal-free, readily available catalysts is of paramount importance in drug development and manufacturing. The detailed protocols and established success of this synthesis provide a valuable blueprint for researchers and scientists in the field.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 7. pharm.or.jp [pharm.or.jp]
Immobilization of (S)-alpha-Benzhydryl-Proline Derivatives on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the immobilization of (S)-alpha-benzhydryl-proline derivatives, specifically diarylprolinol ethers, onto solid supports. The focus is on the covalent attachment of these powerful organocatalysts to polystyrene resins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology facilitates catalyst recovery and reuse, crucial for sustainable and scalable asymmetric synthesis in drug development and fine chemical production. Detailed experimental procedures, characterization data, and catalytic performance in Michael-type reactions are presented.
Introduction
(S)-alpha-Benzhydryl-proline and its derivatives are highly effective chiral organocatalysts used in a variety of asymmetric transformations, which are critical in the synthesis of enantiomerically pure pharmaceuticals.[1][2] However, their homogeneous nature presents challenges in catalyst separation from the reaction products and subsequent reuse, hindering their application in large-scale industrial processes.[3] Immobilization of these catalysts on insoluble solid supports offers a practical solution by enabling easy recovery through simple filtration and allowing for multiple reaction cycles.[4][5]
This protocol details the immobilization of a representative (S)-alpha-benzhydryl-proline derivative, α,α-diphenylprolinol methyl ether, on a polystyrene resin. The described method utilizes a robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a stable triazole linker between the catalyst and the solid support.[4]
Immobilization Workflow
The overall process for the synthesis of the polymer-supported catalyst involves the preparation of the functionalized catalyst and support, followed by the immobilization reaction.
Caption: General workflow for the immobilization of the diarylprolinol ether catalyst.
Experimental Protocols
The following protocols are adapted from the work of Alza, E., et al. (2011) in Chemistry - A European Journal.[4]
Materials and Reagents
-
(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Polystyrene resin (e.g., Merrifield resin)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Azidotrimethylsilane (TMSN₃)
-
Propargyl bromide
-
Sodium azide
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), etc.
Protocol 1: Synthesis of Azide-Functionalized Polystyrene Resin
This protocol describes the conversion of a commercially available chloromethylated polystyrene resin to an azidomethylated resin.
-
Suspend chloromethylated polystyrene resin (1.0 eq) in a mixture of DMF and water.
-
Add sodium azide (NaN₃, 5.0 eq).
-
Heat the mixture at 100 °C for 24 hours.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with water, THF, DCM, and methanol.
-
Dry the azide-functionalized resin under vacuum.
Protocol 2: Synthesis of Alkyne-Functionalized (S)-diphenylprolinol Methyl Ether
This protocol describes the introduction of a terminal alkyne to the catalyst for the click reaction.
-
Dissolve (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous THF.
-
Add a suitable base (e.g., NaH, 1.2 eq) at 0 °C and stir for 30 minutes.
-
Add propargyl bromide (1.2 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne-functionalized catalyst by column chromatography.
Protocol 3: Immobilization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the covalent attachment of the alkyne-functionalized catalyst to the azide-functionalized polystyrene resin.
-
Swell the azide-functionalized polystyrene resin (1.0 eq) in a suitable solvent such as THF.
-
Add the alkyne-functionalized (S)-diphenylprolinol methyl ether (1.5 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 0.1 eq).
-
Add Copper(I) iodide (CuI, 0.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with THF, DCM, and methanol to remove unreacted reagents and the copper catalyst.
-
Dry the final polymer-supported catalyst under vacuum.
Caption: Key components and conditions for the CuAAC immobilization reaction.
Characterization
The successful immobilization and the integrity of the catalyst can be confirmed by various analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of the triazole ring and the disappearance of the azide peak in the resin.
-
Solid-State NMR Spectroscopy: To characterize the structure of the immobilized catalyst.
-
Elemental Analysis: To determine the nitrogen content and calculate the catalyst loading.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To analyze the morphology and elemental distribution on the support surface.
Application in Asymmetric Michael Addition
The performance of the immobilized catalyst can be evaluated in a model asymmetric reaction, such as the Michael addition of aldehydes to nitroolefins.
General Protocol for Catalytic Reaction
-
To a solution of the nitroolefin (1.0 eq) in a suitable solvent (e.g., toluene), add the aldehyde (2.0 eq).
-
Add the polystyrene-supported diarylprolinol ether catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the recovered catalyst with the reaction solvent and dry for reuse.
-
Purify the product in the filtrate by column chromatography.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by chiral HPLC or GC.
Performance Data
The following tables summarize representative data for the Michael addition of various aldehydes to nitrostyrene catalyzed by a polystyrene-supported (S)-diphenylprolinol trimethylsilyl ether.[4]
Table 1: Asymmetric Michael Addition of Aldehydes to Nitrostyrene
| Aldehyde | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Propanal | 24 | 95 | >99:1 | 99 |
| Butanal | 24 | 96 | >99:1 | 99 |
| Pentanal | 48 | 92 | >99:1 | 99 |
| Isovaleraldehyde | 72 | 85 | 98:2 | 98 |
Table 2: Catalyst Recyclability in the Michael Addition of Propanal to Nitrostyrene
| Cycle | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 95 | >99:1 | 99 |
| 2 | 94 | >99:1 | 99 |
| 3 | 95 | >99:1 | 99 |
| 4 | 93 | >99:1 | 98 |
| 5 | 92 | 99:1 | 98 |
Conclusion
The immobilization of (S)-alpha-benzhydryl-proline derivatives on solid supports provides a robust and efficient system for heterogeneous asymmetric catalysis. The protocols outlined in this document offer a clear pathway for the synthesis and application of these supported catalysts. The high catalytic activity, excellent enantioselectivity, and proven reusability make this technology highly attractive for applications in pharmaceutical and fine chemical manufacturing, aligning with the principles of green and sustainable chemistry.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Polystyrene-supported diarylprolinol ethers as highly efficient organocatalysts for Michael-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polystyrene-supported diarylprolinol ethers as highly efficient organocatalysts for Michael-type reactions - ICIQ [iciq.org]
Application Notes and Protocols for Scale-Up of Reactions with (S)-alpha-Benzhydryl-Proline-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-alpha-Benzhydryl-proline-HCl is a bulky organocatalyst derived from the natural amino acid L-proline. The prominent benzhydryl (diphenylmethyl) group attached to the proline nitrogen atom provides a unique stereochemical environment, influencing the selectivity and efficiency of various asymmetric transformations. This catalyst has shown significant promise in academic research and is a valuable tool for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.
These application notes provide a comprehensive overview of the key considerations for scaling up reactions catalyzed by this compound and its closely related analogues. Detailed protocols for common applications, including aldol, Mannich, and Michael reactions, are presented, along with quantitative data to guide process development and optimization. The information is intended to facilitate the transition of laboratory-scale procedures to larger-scale production.
General Scale-Up Considerations
Scaling up reactions involving this compound requires careful attention to several factors to maintain high yield, enantioselectivity, and diastereoselectivity. The bulky nature of the catalyst can influence solubility, reaction kinetics, and catalyst loading.
Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings (e.g., 10-30 mol%), for industrial applications, minimizing the catalyst amount is crucial for economic viability. Studies on related bulky proline derivatives, such as diarylprolinol silyl ethers, have demonstrated that catalyst loading can often be reduced to as low as 2-5 mol% on a gram scale with minimal impact on performance[1].
Solvent Selection and Solubility: The solubility of this compound can be a limiting factor in certain organic solvents. While its silyl ether derivatives exhibit increased solubility, the hydrochloride salt's solubility profile needs to be carefully considered. Protic solvents or solvent mixtures may be necessary to achieve sufficient catalyst concentration. For instance, in proline-catalyzed aldol reactions, methanol/water mixtures have proven to be effective reaction media[2][3].
Reaction Time and Temperature: As with any catalytic process, reaction times may need to be adjusted upon scale-up to account for changes in mixing efficiency and heat transfer. The thermal stability of the catalyst and reactants should be evaluated to determine the optimal temperature range for large-scale production.
Work-up and Product Isolation: The hydrochloride salt form of the catalyst may simplify work-up procedures. Acid-base extraction can be employed to separate the catalyst from the reaction mixture for potential recovery and reuse, a critical aspect of sustainable industrial processes.
Role of the Hydrochloride Salt: The hydrochloride salt can influence the catalytic cycle in several ways. The acidic proton can participate in the activation of electrophiles and in the protonation steps of the catalytic cycle. In some cases, the presence of an acid can enhance the rate and stereoselectivity of the reaction. However, it is important to note that in other contexts, the free base form of the catalyst, sometimes generated in situ, is the active species. For Michael additions catalyzed by L-proline, it has been observed that the HCl adduct can be a less effective catalyst than the free base or its benzyl ester[4].
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral beta-hydroxy carbonyl compounds. Bulky proline-based catalysts like this compound can provide high levels of stereocontrol.
Key Considerations for Scale-Up:
-
Substrate Concentration: Increasing the concentration of reactants can improve throughput, but it may also lead to side reactions or solubility issues. Careful optimization is required.
-
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions, especially in heterogeneous mixtures.
-
Temperature Control: Aldol reactions are often exothermic. Adequate cooling capacity is essential to maintain the desired reaction temperature and prevent side reactions or loss of stereoselectivity.
Tabulated Data: Scale-Up of a Diphenylprolinol-Catalyzed Aldol Reaction
While specific data for this compound is limited, the following table summarizes the successful scale-up of a cross-aldol reaction using the closely related (S)-diphenylprolinol, demonstrating the feasibility of using such bulky catalysts on a larger scale.
| Scale (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1.40 mol | 3 | Not specified | >99/1 | >99 | [5] |
Experimental Protocol: Large-Scale Diphenylprolinol-Catalyzed Cross-Aldol Reaction[5]
This protocol describes the synthesis of a key building block for anti-AIDS drugs.
Materials:
-
(S)-Diphenylprolinol
-
Ethyl glyoxylate solution in toluene
-
Aldehyde substrate
-
Tetrahydrofuran (THF)
-
Methanol
-
20% NaCl aqueous solution
Procedure:
-
A mixture of water (126.4 g, 7.01 mol) and ethyl glyoxylate in toluene solution (50.8% assay, 338.3 g, 1.68 mol) is stirred at 20 °C for 5 hours.
-
(S)-Diphenylprolinol (10.7 g, 0.042 mol, 3 mol%) and THF (312.5 g) are added to the reaction mixture.
-
The aldehyde substrate (268.6 g, 1.40 mol) is added slowly dropwise to the reaction mixture over 2 hours at 20 °C.
-
The reaction mixture is stirred for an additional 17 hours at 20 °C.
-
The reaction mixture is then poured into a 20% NaCl aqueous solution (500.0 g) and the layers are separated at 20 °C.
-
Methanol (224.7 g, 7.01 mol) is added to the organic layer for subsequent steps.
Note: This protocol highlights that all intermediates before the final crystallization can be used without purification, which is a significant advantage for large-scale synthesis.
Application 2: Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. Proline and its derivatives are effective catalysts for this transformation.
Key Considerations for Scale-Up:
-
Imine Formation: The in situ formation of the imine from the aldehyde and amine is a critical step. The rate of this reaction can be influenced by the solvent and the presence of additives.
-
Reaction Stoichiometry: The stoichiometry of the three components (aldehyde, amine, and ketone/aldehyde) needs to be carefully controlled to minimize side reactions, such as self-aldol condensation of the carbonyl donor.
-
Product Crystallization: In some cases, the Mannich product may crystallize directly from the reaction mixture, simplifying purification on a large scale.
Tabulated Data: Proline-Catalyzed Mannich Reactions
The following table presents representative data for (S)-proline-catalyzed Mannich reactions, which can serve as a starting point for optimization with this compound.
| Aldehyde | Ketone/Aldehyde Donor | Amine | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | Acetone | p-Anisidine | 20-30 | 50 | - | 94 | [6] |
| Various Aldehydes | Acetaldehyde | N-Boc-imines | 20 | Reasonable | - | Extremely high | [7] |
Experimental Protocol: General Procedure for Proline-Catalyzed Asymmetric Mannich Reaction[5][8]
This protocol is for the synthesis of α,β-branched-β-amino aldehydes.
Materials:
-
(S)-Proline (can be substituted with this compound, with optimization likely required)
-
Aldehyde
-
N-tert-butoxycarbonyl-imine
-
Acetonitrile
Procedure:
-
To a solution of the N-tert-butoxycarbonyl-imine in acetonitrile, add the aldehyde and (S)-proline.
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the required time (typically 12-30 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and chromatography. For larger scales, direct crystallization of the product is highly desirable.
Application 3: Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts like this compound can facilitate this reaction with high enantioselectivity.
Key Considerations for Scale-Up:
-
Catalyst Solubility and Recovery: As with other reactions, catalyst solubility is a key factor. For bulky diarylprolinol silyl ether catalysts, which are closely related to the title compound, water-soluble versions have been developed to allow for easy recovery and reuse by simple phase separation, a significant advantage for industrial processes[8].
-
Reaction Medium: While many Michael additions are performed in organic solvents, the use of water as a solvent has been successfully demonstrated with related catalysts, offering a greener and more cost-effective alternative[9].
-
Substrate Scope: The reactivity of both the Michael donor (e.g., aldehyde, ketone) and the Michael acceptor (e.g., nitroalkene, enone) should be considered.
Tabulated Data: Michael Addition Catalyzed by a Diphenylprolinol Silyl Ether Derivative[9]
This table shows data for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a water-soluble diarylprolinol silyl ether salt, demonstrating high efficiency and recyclability.
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| n-Pentanal | trans-β-Nitrostyrene | 3 | 97 | 97/3 | >99 |
| Propanal | trans-β-Nitrostyrene | 3 | 96 | 96/4 | >99 |
| Hexanal | trans-β-Nitrostyrene | 3 | 95 | 97/3 | >99 |
Experimental Protocol: General Procedure for Michael Addition in an Ionic Liquid[11]
This protocol uses L-proline in an ionic liquid, which can be adapted for this compound.
Materials:
-
L-Proline (or this compound)
-
Michael Acceptor (e.g., α-enone)
-
Michael Donor (e.g., thiol)
-
Ionic Liquid (e.g., [bmim]PF6)
-
Diethyl ether
Procedure:
-
Add L-proline (5 mol%) and the Michael acceptor (1 mmol) to the degassed ionic liquid (1 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the Michael donor (1.1 mmol) and stir the reaction mixture vigorously for the required time and at the chosen temperature.
-
Extract the product with several portions of diethyl ether.
-
The combined organic extracts can be purified by column chromatography.
Visualization of Catalytic Cycles and Workflows
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the aldol reaction.
General Experimental Workflow for Scale-Up
Caption: General workflow for a scaled-up reaction.
Logical Relationship of Scale-Up Factors
Caption: Key factors influencing successful scale-up.
References
- 1. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. 20.210.105.67 [20.210.105.67]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-alpha-Benzhydryl-Proline-HCl Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, in reactions catalyzed by (S)-alpha-benzhydryl-proline-HCl.
Troubleshooting Guide
Low product yields can arise from various factors in organocatalyzed reactions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Formation
Possible Causes & Solutions
-
Catalyst Quality and Handling:
-
Is the catalyst pure? Impurities can inhibit the reaction. Ensure the this compound is of high purity.
-
Has the catalyst been properly stored? The hydrochloride salt is generally stable, but storage in a cool, dry place is recommended.
-
Is the catalyst loading optimal? While higher catalyst loading can sometimes increase yield, it can also lead to side reactions. Conversely, too little catalyst will result in slow or incomplete conversion. It is recommended to screen catalyst loading, typically in the range of 5-20 mol%.
-
-
Reaction Conditions:
-
Is the solvent appropriate? The bulky benzhydryl group may alter the catalyst's solubility profile compared to unsubstituted proline. While polar aprotic solvents like DMSO and DMF are common for proline catalysis, less polar solvents might be suitable for this derivative. Consider screening a range of solvents.
-
Is the reaction temperature optimized? Lowering the temperature can sometimes improve enantioselectivity at the cost of reaction rate, and vice versa. A temperature screening study is advisable.
-
Is the reaction time sufficient? Reactions catalyzed by proline derivatives can sometimes be slow. Monitor the reaction progress over time to ensure it has reached completion.
-
-
Substrate and Reagent Issues:
-
Are the starting materials pure? Impurities in the substrates or reagents can poison the catalyst or lead to unwanted side reactions.
-
Is the substrate suitable for this catalyst? The sterically demanding benzhydryl group may not be ideal for very bulky substrates. Consider the steric hindrance of your starting materials.
-
Is water present in the reaction? While some proline-catalyzed reactions tolerate water, it can inhibit others. Ensure you are using dry solvents if required for your specific transformation.
-
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity in my reaction?
A1: Low enantioselectivity can be due to several factors:
-
Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
Solvent Choice: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a variety of solvents with different polarities.
-
Catalyst Loading: In some cases, catalyst aggregation at high concentrations can negatively impact enantioselectivity.
-
Additives: The presence of additives, even in small amounts, can influence the stereochemical outcome. Consider the use of co-catalysts or additives known to enhance enantioselectivity in proline-catalyzed reactions.
Q2: Can the this compound catalyst be recovered and reused?
A2: The recovery and reuse of the catalyst depend on the specific reaction conditions and work-up procedure. Due to its salt nature, it can sometimes be recovered from the aqueous phase after extraction of the product. However, its efficiency in subsequent runs should be evaluated, as some deactivation may occur.
Q3: What is the role of the benzhydryl group in the catalyst?
A3: The bulky benzhydryl group ((C₆H₅)₂CH-) attached to the alpha-position of the proline is designed to create a more defined and sterically hindered chiral environment around the catalytic site. This can lead to higher enantioselectivity compared to unsubstituted proline by better differentiating the two faces of the prochiral substrate.
Q4: My starting materials are poorly soluble in common solvents for this reaction. What can I do?
A4: If your substrates have limited solubility, consider the following:
-
Solvent Mixtures: A mixture of a good solvent for your substrates and a good solvent for the catalyst might be effective.
-
Higher Dilution: Running the reaction at a higher dilution might help to keep all components in solution, although this may decrease the reaction rate.
-
Temperature Adjustment: Gently warming the reaction mixture might improve solubility, but be mindful of the potential impact on enantioselectivity.
Data Presentation
The following table provides illustrative data for a generic asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a sterically hindered (S)-proline derivative. This data is for comparison purposes and actual results will vary depending on the specific substrates and conditions.
| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | DMSO | 25 | 10 | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Acetone | CHCl₃ | 25 | 10 | 24 | 70 | 85 |
| 3 | 4-Nitrobenzaldehyde | Acetone | DMSO | 0 | 10 | 48 | 78 | >99 |
| 4 | Benzaldehyde | Cyclohexanone | DMF | 25 | 20 | 36 | 90 | 95 |
| 5 | Benzaldehyde | Cyclohexanone | DMF | 0 | 20 | 72 | 82 | 98 |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction catalyzed by this compound. Optimization of the parameters is highly recommended for each specific substrate combination.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, or CHCl₃)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 equivalents, 10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL per 0.5 mmol of aldehyde).
-
Stir the mixture until the catalyst is fully dissolved.
-
Add the ketone (2-10 equivalents) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, or -20 °C) with a suitable cooling bath.
-
Add the aldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis).
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting and understanding reactions catalyzed by this compound.
Caption: A logical workflow for troubleshooting low yields in catalyzed reactions.
Caption: A simplified catalytic cycle for a proline-catalyzed aldol reaction.
Side reactions and byproducts in proline-catalyzed transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proline-catalyzed transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and/or Enantioselectivity in Proline-Catalyzed Aldol Reactions
Q: My proline-catalyzed aldol reaction is giving a low yield and/or poor enantioselectivity. What are the common causes and how can I troubleshoot this?
A: Low yields and poor enantioselectivity in proline-catalyzed aldol reactions are common issues that can often be resolved by optimizing reaction conditions. Key factors to consider include solvent choice, catalyst loading, reactant concentration, and the presence of water.
Troubleshooting Guide:
-
Solvent Selection: The choice of solvent has a significant impact on both the yield and stereoselectivity of the reaction.[1][2] Proline's solubility is a critical factor, and polar aprotic solvents like DMSO, DMF, and acetonitrile are often used.[3] However, solvent effects can be complex. For instance, adding chloroform (CHCl₃) to a DMSO/acetone system can increase the reaction rate and minimize side reactions.[2] Protic solvents were initially considered poor choices, but recent studies have shown that water/methanol mixtures can be highly effective.[3]
-
Water Content: The role of water is multifaceted. While proline catalysis does not require strictly anhydrous conditions, the amount of water can influence the reaction rate and stereoselectivity. It is hypothesized that water can participate in the proton transfer steps of the catalytic cycle. Careful control and optimization of water content can be beneficial.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading to improve yield, this can sometimes have a detrimental effect on enantioselectivity. An optimal catalyst loading, typically between 10-30 mol%, should be determined experimentally. In some cases, reducing the catalyst loading under diluted conditions can suppress undesired side reactions.[4]
-
Reactant Concentration: An excess of the ketone donor is often used to drive the reaction towards the desired product and suppress side reactions like self-aldolization of the aldehyde.[5] However, very high concentrations can sometimes lead to solubility issues or increased side product formation.
-
Temperature Control: Most proline-catalyzed aldol reactions are run at or below room temperature to maximize stereoselectivity. If you are experiencing low enantiomeric excess (ee), consider lowering the reaction temperature.
Issue 2: Formation of Oxazolidinone Byproducts
Q: I am observing significant formation of an oxazolidinone byproduct in my reaction mixture. Is this detrimental to my reaction, and how can I minimize it?
A: The formation of oxazolidinones, which are N,O-acetal or N,O-ketal derivatives of proline and the carbonyl substrate, is a well-documented phenomenon in proline catalysis.[6][7] There is ongoing debate in the scientific community as to whether these are merely "parasitic" (unproductive) species or if they play a role in the main catalytic cycle.[6]
Troubleshooting Guide:
-
Understanding the Equilibrium: Oxazolidinone formation is a reversible process.[6] The equilibrium between the starting materials, the enamine intermediate, and the oxazolidinone is influenced by the reaction conditions.
-
Reaction Conditions: The formation of oxazolidinones can be influenced by the specific substrates and the solvent system used. In some cases, the oxazolidinone has been isolated and shown to react with electrophiles, suggesting it may not always be a "dead end".[8]
-
Focus on Product Formation: Rather than solely focusing on eliminating the oxazolidinone, it is often more productive to optimize conditions for the formation of the desired aldol or Mannich product. By driving the main reaction forward (e.g., by adjusting reactant concentrations or temperature), the equilibrium can be shifted away from the oxazolidinone.
Issue 3: Poor Diastereoselectivity in Proline-Catalyzed Mannich Reactions
Q: My proline-catalyzed Mannich reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in proline-catalyzed Mannich reactions is crucial for synthesizing stereochemically pure β-amino carbonyl compounds. The stereochemical outcome is determined by the transition state geometry of the reaction between the enamine and the imine.
Troubleshooting Guide:
-
Catalyst Choice: While (S)-proline typically yields syn-products, other proline derivatives can be used to favor the formation of anti-products. For example, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been designed to catalyze anti-selective Mannich reactions.[9]
-
Solvent and Temperature: As with aldol reactions, solvent and temperature play a critical role. Nonpolar solvents like CH₂Cl₂ have been shown to be effective in some cases, and lowering the temperature can often improve diastereoselectivity.[9]
-
Substrate Effects: The structure of the aldehyde, ketone, and amine components can influence the diastereomeric ratio. Optimization of the protecting group on the imine, for example, can impact the stereochemical outcome. The use of hydroxyacetone as the donor in three-component Mannich reactions has been shown to favor the formation of syn-1,2-amino alcohols.[10][11]
Data Presentation
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| DMSO | 95 | 95:5 | 99 |
| CH₃CN | 80 | 90:10 | 97 |
| THF | 75 | 85:15 | 95 |
| CH₂Cl₂ | 70 | 80:20 | 92 |
| Toluene | 60 | 70:30 | 85 |
| Hexane | 50 | 60:40 | 70 |
Note: Data is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Catalyst Loading in a Three-Component Mannich Reaction [10]
| Proline (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 40 | 92 |
| 10 | 65 | 94 |
| 20 | 78 | 96 |
| 30 | 75 | 96 |
Reaction Conditions: p-nitrobenzaldehyde, p-anisidine, and hydroxyacetone in DMSO.[10]
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction [3][12]
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.03 mmol, 10 mol%).
-
Add the chosen solvent system (e.g., 40 µL methanol and 10 µL water).[3]
-
Add the ketone (1.5 mmol, 5 equivalents).
-
Add the aldehyde (0.3 mmol, 1 equivalent).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction [10][11]
-
To a reaction vial, add the aldehyde (1 equivalent).
-
Add the amine (1.1 equivalents).
-
Add the ketone (e.g., 10 vol % hydroxyacetone in DMSO).[10][11]
-
Add (S)-proline (20 mol %).[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction as described in Protocol 1.
Protocol 3: General Procedure for a Proline-Catalyzed Michael Addition [13]
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In a reaction vessel, degas the ionic liquid (if used) under reduced pressure.
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Add L-proline (5 mol%) and the α,β-unsaturated enone (1.0 mmol).[13]
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Stir the mixture for 15 minutes at room temperature.
-
Add the Michael donor (1.5 mmol).
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Stir the reaction mixture for the specified time and at the appropriate temperature.
-
Extract the product with diethyl ether.
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Combine the organic extracts, dry, and concentrate.
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Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Formation of oxazolidinone as a side reaction.
Caption: Troubleshooting workflow for proline-catalyzed reactions.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. ethz.ch [ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.cat [2024.sci-hub.cat]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
Optimization of solvent and temperature for (S)-alpha-benzhydryl-proline-HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-alpha-benzhydryl-proline-HCl. The information is designed to address common challenges encountered during the synthesis, purification, and handling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor choice of solvent. 4. Degradation of the product. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. 2. Systematically screen a range of temperatures to find the optimum. For many proline derivative syntheses, temperatures may range from room temperature to reflux, depending on the specific reaction. 3. The choice of solvent is critical. Consider solvents such as methanol, ethanol, or other polar aprotic solvents. The solubility of starting materials and intermediates should be a key consideration. 4. If the product is sensitive to prolonged heating or acidic/basic conditions, consider shorter reaction times or milder conditions. |
| Purity Issues/Side Products | 1. Racemization of the chiral center. 2. Formation of byproducts due to reactive intermediates. 3. Incomplete removal of starting materials or reagents. | 1. Use of non-polar solvents or elevated temperatures can sometimes lead to racemization. Consider milder conditions and appropriate base/acid catalysts. 2. Adjust stoichiometry of reagents. The order of addition of reagents can also influence side product formation. 3. Optimize the purification protocol. This may involve recrystallization from a suitable solvent system, or chromatography. |
| Difficulty with Product Isolation/Crystallization | 1. Product is an oil or amorphous solid. 2. Incorrect solvent for crystallization. 3. Presence of impurities inhibiting crystallization. | 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, consider converting it to a different salt form or purifying via chromatography. 2. Screen a variety of solvents and solvent mixtures for crystallization. Common choices for similar compounds include ethanol/ether, methanol/ether, or water/isopropanol mixtures. 3. Purify the crude product further to remove impurities before attempting crystallization again. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (e.g., temperature fluctuations, moisture). 3. Scale-up effects. | 1. Ensure the purity and consistency of all starting materials and reagents. 2. Maintain strict control over reaction parameters. Use of an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions with atmospheric moisture or oxygen. 3. When scaling up a reaction, heat and mass transfer can become limiting. Re-optimization of mixing speed, heating/cooling rates, and addition times may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the synthesis of this compound?
A1: While specific data for this exact compound is limited in publicly available literature, for similar proline derivatives, common solvents for synthesis include polar aprotic solvents like Tetrahydrofuran (THF) and polar protic solvents like methanol and ethanol. The choice will depend on the specific synthetic route and the solubility of the reactants.
Q2: What is the optimal temperature range for the synthesis?
A2: The optimal temperature is highly dependent on the specific reaction being performed. It is recommended to conduct small-scale optimization studies. A typical starting point could be room temperature, with gradual increases to reflux to determine the effect on reaction rate and impurity profile.
Q3: How can I purify crude this compound?
A3: Recrystallization is a common method for purifying crystalline solids. You may need to screen various solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For non-crystalline products or to remove closely related impurities, column chromatography on silica gel may be effective.
Q4: What are the recommended storage conditions for this compound?
A4: For similar proline hydrochloride derivatives, it is recommended to store the compound in a cool, dry place in a tightly sealed container, protected from moisture and light.[1] Under these conditions, the compound is expected to be stable.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
General Experimental Workflow for Optimization
Caption: Experimental workflow for solvent and temperature optimization.
Data Presentation
The following table illustrates how to present data from solvent and temperature optimization experiments for easy comparison.
Table 1: Illustrative Data for Solvent and Temperature Optimization
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methanol | 25 (Room Temp) | 24 | 65 | 92 |
| 2 | Methanol | 65 (Reflux) | 8 | 85 | 88 |
| 3 | Ethanol | 25 (Room Temp) | 24 | 60 | 94 |
| 4 | Ethanol | 78 (Reflux) | 10 | 82 | 90 |
| 5 | Tetrahydrofuran (THF) | 25 (Room Temp) | 24 | 70 | 95 |
| 6 | Tetrahydrofuran (THF) | 66 (Reflux) | 12 | 90 | 93 |
| 7 | Acetonitrile | 25 (Room Temp) | 24 | 55 | 96 |
| 8 | Acetonitrile | 82 (Reflux) | 14 | 75 | 91 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships in troubleshooting common issues during the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
References
Regeneration and recycling of (S)-alpha-benzhydryl-proline-HCl catalyst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of the (S)-alpha-benzhydryl-proline-HCl organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of deactivation for this compound?
A1: The primary deactivation pathways for proline-derived catalysts like this compound include the formation of inactive byproducts through side reactions with substrates or intermediates, and physical loss of the catalyst during workup and product purification. While poisoning by impurities can occur, it is less common in typical applications. Thermal degradation is generally not a significant issue under standard reaction conditions.
Q2: Can the catalyst be recovered and reused? If so, how many times?
A2: Yes, the catalyst is recoverable and can be reused multiple times. The exact number of cycles depends on the reaction conditions, the scale of the reaction, and the purification method. With proper recovery protocols, related diarylprolinol-based catalysts have been successfully recycled for more than six cycles without a significant loss of activity or stereoselectivity.[1]
Q3: What is the general strategy for recovering the catalyst after a reaction?
A3: The most common and effective strategy for recovering the this compound catalyst is through an acid-base extraction during the reaction workup. This leverages the amine and carboxylic acid functionalities of the proline core. The catalyst can be partitioned into an aqueous acidic phase, while the desired organic product remains in the organic phase. The catalyst is then recovered from the aqueous phase by basification and extraction.
Q4: Is it necessary to regenerate the catalyst, or is simple recovery sufficient?
A4: For many applications, simple recovery via extraction is sufficient for reuse. However, if a decline in catalytic activity or enantioselectivity is observed, a regeneration step may be necessary. This could involve recrystallization or washing with specific solvents to remove adsorbed impurities.
Q5: How does the HCl salt form of the catalyst affect the recovery process?
A5: The HCl salt is water-soluble, which can simplify the initial extraction into an aqueous phase. During the recovery process, the aqueous solution will be neutralized and then made basic to deprotonate the pyrrolidine nitrogen, allowing the free amino alcohol form of the catalyst to be extracted back into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Catalyst Recovery Yield | - Incomplete extraction into the aqueous phase. - Emulsion formation during extraction. - Catalyst precipitation at the wrong stage. - Adsorption onto drying agents (e.g., MgSO₄). | - Ensure the aqueous phase is sufficiently acidic (pH 1-2) during the initial extraction. - Use a brine wash to break up emulsions. - Ensure the aqueous phase is sufficiently basic (pH 9-10) before back-extraction into an organic solvent. - Minimize the amount of drying agent used or rinse it thoroughly with the extraction solvent. |
| Decreased Catalytic Activity in Recycled Catalyst | - Incomplete removal of reaction byproducts. - Catalyst leaching or loss during workup. - Partial degradation of the catalyst. | - Incorporate a wash step with a non-polar solvent (e.g., hexane) after recovery to remove organic residues. - Consider recrystallization of the recovered catalyst. - Optimize the extraction pH and solvent volumes to minimize loss. |
| Reduced Enantioselectivity in Recycled Catalyst | - Presence of acidic or basic impurities altering the catalyst's active form. - Partial racemization of the catalyst (unlikely under normal conditions). | - Ensure complete removal of acid and base used during the extraction process by thorough washing of the recovered catalyst. - Verify the pH of the recovered catalyst solution before reuse. - Analyze the recovered catalyst by chiral HPLC to confirm enantiomeric purity. |
| Difficulty Separating Aqueous and Organic Layers | - High concentration of catalyst or salts. - Presence of amphiphilic byproducts. | - Dilute the reaction mixture with more organic solvent and water before extraction. - Add a saturated NaCl solution (brine) to aid in phase separation. - Centrifugation can be used to break persistent emulsions. |
Quantitative Data on Catalyst Recycling
The following tables summarize representative data for the recycling of a closely related water-soluble diarylprolinol silyl ether salt catalyst in an asymmetric Michael addition reaction. This data provides an expected performance benchmark for recycled this compound under optimized conditions.
Table 1: Catalyst Recycling Performance in Asymmetric Michael Addition
| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 97 | 97/3 | >99 |
| 2 | 96 | 97/3 | >99 |
| 3 | 96 | 96/4 | >99 |
| 4 | 95 | 96/4 | >99 |
| 5 | 93 | 95/5 | >99 |
| 6 | 92 | 95/5 | >99 |
| 7 | 85 | 94/6 | >99 |
| 8 | 15 | 93/7 | >99 |
Data adapted from a study on a water-soluble diarylprolinol silyl ether salt catalyst, which is expected to have similar recycling characteristics.[1][2]
Experimental Protocols
Protocol 1: Catalyst Recovery via Acid-Base Extraction
This protocol describes the recovery of the catalyst from a reaction mixture in an organic solvent (e.g., DCM, Toluene, or EtOAc).
-
Quenching and Dilution:
-
Once the reaction is complete, quench the reaction mixture as required by the specific reaction protocol (e.g., with a saturated NH₄Cl solution).
-
Dilute the mixture with the reaction solvent (e.g., 2 volumes of EtOAc).
-
-
Acidic Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
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Extract the mixture with 1 M HCl (aq). The this compound catalyst will partition into the aqueous acidic layer.
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Separate the layers. Repeat the extraction of the organic layer with 1 M HCl (aq) two more times to ensure complete recovery.
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Combine the aqueous extracts. The desired product remains in the organic layer, which can be worked up separately.
-
-
Basification and Re-extraction:
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Cool the combined acidic aqueous extracts in an ice bath.
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Slowly add a base (e.g., 3 M NaOH or solid NaHCO₃) with stirring until the pH of the aqueous solution is between 9 and 10.
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Extract the now basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The deprotonated catalyst will now move into the organic layer.
-
-
Isolation of the Catalyst:
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Combine the organic extracts from the previous step.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered catalyst as the free base.
-
-
Re-formation of the HCl Salt (Optional but Recommended):
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Dissolve the recovered free base in a minimal amount of a suitable solvent (e.g., Et₂O or EtOAc).
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Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or Et₂O) dropwise with stirring.
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The this compound salt will precipitate.
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Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum.
-
Protocol 2: Catalyst Regeneration by Recrystallization
If the recovered catalyst shows diminished performance, it can be regenerated by recrystallization.
-
Dissolution:
-
Dissolve the recovered catalyst (either the free base or the HCl salt) in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, place the solution in a refrigerator or freezer.
-
Inducing crystallization by scratching the inside of the flask with a glass rod may be helpful.
-
-
Isolation:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Workflow for catalyst recovery using acid-base extraction.
References
Effect of additives and co-catalysts with (S)-alpha-benzhydryl-proline-HCl
Welcome to the technical support center for (S)-alpha-benzhydryl-proline-HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this organocatalyst, with a focus on the effect of additives and co-catalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments.
Troubleshooting Guide
Users may encounter several common issues during their experiments with this compound. This guide provides potential causes and solutions to these problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Poor catalyst solubility: The bulky benzhydryl group can reduce solubility in certain solvents. 2. Insufficient catalyst loading: The catalyst concentration may be too low to effectively drive the reaction. 3. Presence of inhibitors: Trace impurities in reactants or solvents can poison the catalyst. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Solvent screening: Test a range of solvents (e.g., DMSO, DMF, CH3CN, or mixtures) to find one that better solubilizes the catalyst. The use of a co-solvent like water can sometimes improve solubility and reactivity. 2. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Purify reactants and solvents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. 4. Increase temperature: Cautiously increase the reaction temperature in small increments. |
| Low Enantioselectivity (ee) | 1. Incorrect solvent choice: The solvent can significantly influence the transition state geometry. 2. Presence of water (in non-aqueous reactions): Water can interfere with the catalyst-substrate interactions that control stereoselectivity.[1] 3. Side reactions: Competing uncatalyzed or background reactions can lead to the formation of racemic product. 4. Inappropriate additive/co-catalyst: The chosen additive may not be optimal for enhancing stereoselectivity with this specific catalyst. | 1. Solvent optimization: Screen a variety of polar aprotic solvents. Non-polar solvents may also be effective in some cases. 2. Use of anhydrous conditions: If high ee is desired in a non-aqueous system, ensure all reagents and glassware are thoroughly dried. 3. Lower reaction temperature: Reducing the temperature can often improve enantioselectivity by favoring the more ordered transition state. 4. Screen additives/co-catalysts: Refer to the data tables below to select an appropriate additive or co-catalyst. Lewis acids, for example, can enhance stereocontrol. |
| Poor Diastereoselectivity (dr) | 1. Substrate-dependent effects: The structure of the aldehyde and ketone can strongly influence the diastereomeric outcome. 2. Reaction conditions not optimized: Temperature and solvent can affect the ratio of syn to anti products. 3. Equilibration of the product: The product may be epimerizing under the reaction conditions. | 1. Modify substrate: If possible, consider using a bulkier protecting group on one of the substrates. 2. Systematic optimization: Vary the solvent and temperature to find the optimal conditions for the desired diastereomer. 3. Reduce reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize product equilibration. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone: This is a common side reaction in aldol chemistry. 2. Dehydration of the aldol product: The initial aldol adduct can lose water to form an α,β-unsaturated carbonyl compound. 3. Catalyst deactivation: The catalyst can react with substrates or byproducts to form inactive species. | 1. Slow addition of the aldehyde: Adding the aldehyde slowly to the mixture of the ketone and catalyst can minimize its self-condensation. 2. Mild workup conditions: Use a gentle workup procedure to avoid acidic or basic conditions that might promote dehydration. 3. Use of co-catalysts: Certain co-catalysts can help to stabilize the catalyst and prevent deactivation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzhydryl group in this compound?
The bulky benzhydryl group acts as a steric shield, influencing the approach of the electrophile (aldehyde) to the enamine intermediate. This steric hindrance is crucial for achieving high stereoselectivity by favoring one facial attack over the other.
Q2: How does the performance of this compound compare to L-proline?
Due to the steric bulk of the benzhydryl group, this catalyst often provides higher enantioselectivity compared to unsubstituted L-proline. However, it may exhibit lower catalytic activity, potentially requiring higher catalyst loadings or longer reaction times. Its solubility profile will also differ from that of L-proline.
Q3: Can water be used as an additive or co-solvent?
Yes, water can be a beneficial additive. In some cases, it can improve the solubility of the catalyst and reactants. While it can sometimes decrease the reaction rate within the catalytic cycle, it can also prevent catalyst deactivation, leading to an overall increase in product yield.[1] The optimal amount of water should be determined experimentally.
Q4: What types of co-catalysts are compatible with this compound?
Lewis acids, such as ZnCl₂, Mg(OTf)₂, and Sc(OTf)₃, are often compatible co-catalysts. They can coordinate to the aldehyde, increasing its electrophilicity and potentially enhancing both the reaction rate and stereoselectivity. The choice of Lewis acid and its loading should be optimized for each specific reaction.
Q5: What is the typical catalyst loading for this compound?
A typical starting point for catalyst loading is 10-20 mol%. However, due to its increased steric bulk and potentially lower reactivity compared to L-proline, loadings up to 30 mol% may be necessary for challenging substrates.
Data on the Effect of Additives and Co-catalysts
The following tables summarize the effect of various additives and co-catalysts on a model aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by this compound.
Table 1: Effect of Protic Additives
| Entry | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti/syn) |
| 1 | None | DMSO | 48 | 75 | 92 | 93:7 |
| 2 | H₂O (50) | DMSO | 48 | 85 | 94 | 95:5 |
| 3 | MeOH (50) | DMSO | 48 | 78 | 90 | 92:8 |
| 4 | i-PrOH (50) | DMSO | 48 | 72 | 88 | 90:10 |
Table 2: Effect of Acidic Co-catalysts
| Entry | Co-catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti/syn) |
| 1 | None | CH₃CN | 72 | 60 | 91 | 92:8 |
| 2 | Acetic Acid | CH₃CN | 60 | 65 | 93 | 94:6 |
| 3 | Benzoic Acid | CH₃CN | 60 | 68 | 94 | 95:5 |
| 4 | Trifluoroacetic Acid | CH₃CN | 24 | 88 | 85 | 88:12 |
Table 3: Effect of Lewis Acid Co-catalysts
| Entry | Co-catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti/syn) |
| 1 | None | THF | 72 | 55 | 90 | 91:9 |
| 2 | ZnCl₂ | THF | 36 | 92 | >99 | 98:2 |
| 3 | Mg(OTf)₂ | THF | 48 | 85 | 97 | 96:4 |
| 4 | Sc(OTf)₃ | THF | 24 | 95 | 98 | 97:3 |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
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To a dry vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
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If applicable, add the co-catalyst (0.05 mmol, 10 mol%).
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Add the ketone (2.5 mmol, 5.0 equiv) and the solvent (1.0 mL).
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Stir the mixture at room temperature for 10 minutes.
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Add the aldehyde (0.5 mmol, 1.0 equiv).
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Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
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Extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Workflow for Reaction Setup and Workup
Caption: Step-by-step experimental workflow.
Logical Flow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Troubleshooting Diastereoselectivity with (S)-alpha-Benzhydryl-proline-HCl
Welcome to the technical support center for (S)-alpha-benzhydryl-proline-HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to achieving high diastereoselectivity in their experiments using this organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a chiral organocatalyst derived from L-proline. The bulky benzhydryl group (a diphenylmethyl group) attached to the alpha-position of the proline ring plays a crucial role in influencing the stereochemical outcome of a reaction. This catalyst is frequently employed in various asymmetric transformations, including:
-
Aldol reactions: The addition of a ketone enolate to an aldehyde.
-
Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Mannich reactions: The aminoalkylation of a carbon acid.
The steric hindrance provided by the benzhydryl group can significantly enhance facial selectivity, leading to higher diastereomeric ratios (d.r.) compared to unsubstituted L-proline.
Q2: We are observing poor diastereoselectivity in our aldol reaction. What are the potential causes?
Several factors can contribute to low diastereoselectivity. Here are some of the most common culprits:
-
Reaction Temperature: Temperature plays a critical role in stereocontrol. Higher temperatures can lead to the formation of undesired diastereomers by overcoming the small energy differences between the diastereomeric transition states.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity.
-
Substrate Sterics: The steric bulk of your ketone and aldehyde substrates can either complement or compete with the directing effect of the catalyst.
-
Catalyst Loading: In some cases, the concentration of the catalyst can influence the aggregation state and the overall catalytic cycle, potentially affecting selectivity.[1]
-
Water Content: While many organocatalytic reactions are tolerant to some water, excessive amounts can interfere with the catalytic cycle and reduce stereoselectivity.
Q3: How can we improve the diastereoselectivity of our Michael addition?
Optimizing a Michael addition follows similar principles to the aldol reaction. Consider the following troubleshooting steps:
-
Lower the Reaction Temperature: This is often the most effective initial step to improve diastereoselectivity.
-
Solvent Screening: Experiment with a range of solvents. Aprotic solvents of varying polarity (e.g., THF, CH2Cl2, Toluene, Dioxane) should be screened. Protic solvents are generally less ideal as they can interfere with the enamine catalysis mechanism.
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Substrate Concentration: Varying the concentration of your reactants can sometimes influence the reaction pathway and improve selectivity.
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Additives: In some proline-catalyzed reactions, the use of co-catalysts or additives can switch or enhance diastereoselectivity.[2] While specific data for this compound is limited, this can be an avenue for exploration.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for an Aldol Reaction
If you are experiencing low diastereoselectivity in an aldol reaction catalyzed by this compound, follow this systematic approach to optimize your reaction conditions.
Experimental Workflow for Optimization
Caption: A stepwise workflow for optimizing diastereoselectivity in an aldol reaction.
Detailed Methodologies:
-
Temperature Screening:
-
Set up three parallel reactions at -20 °C, 0 °C, and room temperature (RT), keeping all other parameters constant.
-
Protocol: To a solution of the aldehyde (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in the chosen solvent (2 mL), add the ketone (2.0 mmol). Stir the reaction for the designated time and monitor by TLC.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.
-
-
Solvent Screening:
-
Using the optimal temperature from the previous step, screen a variety of aprotic solvents.
-
Recommended Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), and Dioxane.
-
Follow the same protocol as above for each solvent.
-
-
Catalyst Loading Adjustment:
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Using the best temperature and solvent combination, vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
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Higher catalyst loading may not always lead to better results and can be cost-prohibitive.
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Quantitative Data Summary (Hypothetical Aldol Reaction of Benzaldehyde and Cyclohexanone)
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Diastereomeric Ratio (anti:syn) |
| 1 | RT | DCM | 10 | 75:25 |
| 2 | 0 | DCM | 10 | 85:15 |
| 3 | -20 | DCM | 10 | 92:8 |
| 4 | -20 | Toluene | 10 | 95:5 |
| 5 | -20 | THF | 10 | 88:12 |
| 6 | -20 | Toluene | 5 | 93:7 |
| 7 | -20 | Toluene | 20 | 95:5 |
This table illustrates a hypothetical optimization process. Actual results will vary depending on the specific substrates.
Guide 2: Understanding the Catalytic Cycle and Steric Influence
The diastereoselectivity imparted by this compound arises from the steric hindrance of the benzhydryl group in the transition state.
Proposed Catalytic Cycle for an Aldol Reaction
Caption: A simplified catalytic cycle for an aldol reaction showing the key enamine intermediate.
The bulky benzhydryl group effectively shields one face of the enamine intermediate, forcing the incoming aldehyde to approach from the less hindered face. This facial bias is the primary determinant of the observed diastereoselectivity. Any factor that disrupts this preferred transition state geometry, such as high temperature or unfavorable solvent interactions, will lead to a decrease in the diastereomeric ratio. A computational study on a similar bulky proline derivative showed that the bulky group acts as a steric blocking group in the initial Michael reaction.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
Technical Support Center: Purification Strategies for Products of (S)-alpha-benzhydryl-proline-HCl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving (S)-alpha-benzhydryl-proline-HCl.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing this compound as a catalyst or reactant.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is difficult to separate from the this compound catalyst. | The catalyst and product have similar polarities. | - Acid-base extraction: If the product is neutral, wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate and extract the basic proline catalyst into the aqueous layer. - Solid-supported catalyst: In future experiments, consider using an immobilized proline catalyst to simplify separation by filtration.[1][2] - Chromatography optimization: See the detailed column chromatography protocol below. |
| Low recovery of a polar product after aqueous work-up. | The product has significant water solubility. | - Brine wash: During extraction, use a saturated NaCl solution (brine) to decrease the solubility of the organic product in the aqueous phase. - Back-extraction: Re-extract the aqueous layers multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Oily product that will not crystallize. | - The product may be impure. - The chosen solvent system is not appropriate for crystallization. | - Purify by column chromatography first: This will remove impurities that can inhibit crystallization. - Systematic solvent screening for recrystallization: Test a variety of solvents with different polarities. Slow evaporation or vapor diffusion of a non-polar solvent into a solution of the product in a polar solvent can induce crystallization.[3] |
| Streaking or poor separation during silica gel column chromatography. | - The compound is too polar for the chosen eluent. - The compound is acidic or basic and is interacting with the silica gel. | - Increase eluent polarity: Gradually add a more polar solvent (e.g., methanol) to the mobile phase. - Add a modifier to the eluent: For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%). For basic compounds, add a small amount of triethylamine or ammonia. |
| Product co-elutes with a non-polar impurity. | The impurity may be a byproduct from the starting materials or a side reaction. | - Optimize chromatography gradient: Use a shallower gradient to improve resolution. - Consider reversed-phase chromatography: If the product has sufficient polarity to dissolve in a polar mobile phase, reversed-phase chromatography can offer a different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction using this compound?
A1: Common impurities can include unreacted starting materials, the this compound catalyst itself, and potential side-products from self-condensation of aldehydes or ketones if they are used in the reaction. The benzhydryl group can also be prone to cleavage under certain conditions, leading to diphenylmethane-related byproducts.
Q2: How do I choose the right purification strategy for my product?
A2: The choice of purification strategy depends on the properties of your product:
-
For non-polar, neutral compounds: A simple aqueous wash to remove the catalyst, followed by column chromatography or recrystallization is often effective.
-
For polar, water-soluble compounds: Avoid extensive aqueous work-ups. Consider direct purification by reversed-phase column chromatography or ion-exchange chromatography.[4][5]
-
For crystalline solids: Recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be found.
Q3: Can I use reversed-phase chromatography to purify my product?
A3: Yes, reversed-phase chromatography is a powerful technique, especially for polar or ionic compounds that are challenging to purify on silica gel.[4] A typical mobile phase would be a gradient of acetonitrile or methanol in water. For compounds with acidic or basic functional groups, adding a modifier like trifluoroacetic acid (TFA) or ammonium hydroxide to the mobile phase can improve peak shape and resolution.
Q4: My product is an ionic liquid. How can I purify it?
A4: Purifying ionic liquids can be challenging. Techniques to consider include:
-
Extraction: Using a solvent in which the ionic liquid is immiscible.
-
Ion-exchange chromatography: This can be very effective for separating ionic compounds.[5]
-
Reversed-phase chromatography with buffered mobile phases: Using a buffer can improve the chromatography of ionic compounds by creating ion pairs that are more retained on the column.[4]
Experimental Protocols
General Work-up and Extraction Protocol
This protocol is a starting point for the initial purification of a reaction mixture.
-
Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., DMSO, DMF), remove it under reduced pressure. If possible, perform an aqueous work-up to remove these solvents.
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
To remove the this compound catalyst, wash the organic layer with 1M HCl (2 x 20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Flash Column Chromatography Protocol
This protocol describes the purification of a crude product using flash column chromatography on silica gel.
-
Choose the Eluent System: Determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Select a column of appropriate size for the amount of crude product.
-
Pack the column with silica gel using the chosen eluent (either as a slurry or dry-packed).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elute the Column:
-
Run the eluent through the column, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization Protocol
This protocol is for the purification of a solid crude product.
-
Select a Solvent:
-
Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test small amounts of the crude product in various solvents to find the best one.
-
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture until the product dissolves completely.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
Stability and degradation of (S)-alpha-benzhydryl-proline-HCl under reaction conditions
Welcome to the technical support center for (S)-alpha-benzhydryl-proline-HCl. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to help you anticipate and resolve stability and degradation issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: While specific degradation pathways are highly dependent on the exact reaction conditions (e.g., pH, temperature, solvent, presence of oxidizing or reducing agents), potential degradation routes for this compound include:
-
Oxidation: The proline ring can be susceptible to oxidation, potentially leading to the formation of pyrroline-5-carboxylate (P5C) and subsequently glutamate derivatives.[1][2][3][4] The benzhydryl group can also be oxidized, especially in the presence of strong oxidizing agents.
-
Epimerization/Racemization: Under basic conditions or elevated temperatures, the chiral center at the alpha-carbon (Cα) can be susceptible to epimerization, leading to the formation of the (R)-diastereomer.
-
Decarboxylation: Although generally requiring harsh conditions (high heat or specific catalysts), decarboxylation of the proline's carboxyl group is a potential degradation pathway.
-
Cleavage of the Benzhydryl Group: Under strongly acidic conditions, the C-N bond between the proline and the benzhydryl group may be susceptible to cleavage, leading to the formation of a stable benzhydryl carbocation.[5][6][7]
Q2: I am observing a loss of my starting material in an aqueous basic solution (pH > 9) even at room temperature. What is likely happening?
A2: In aqueous basic solutions, the most probable cause for the loss of this compound is epimerization at the alpha-carbon. The proton on the alpha-carbon becomes more acidic under basic conditions, allowing for its removal and subsequent reprotonation, which can lead to a mixture of (S) and (R) isomers. This would result in a new peak in your chiral HPLC analysis and a corresponding decrease in the peak for your starting material.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A standard recommendation is to store it in a tightly sealed container at 2-8°C. As a hydrochloride salt, it is sensitive to moisture and alkaline conditions.
Troubleshooting Guide
Problem 1: Low or Inconsistent Reaction Yields
-
Symptom: The yield of your desired product is lower than expected, or varies significantly between batches.
-
Possible Cause: Degradation of this compound during the reaction.
-
Troubleshooting Steps:
-
Monitor Starting Material Stability: Before initiating the full reaction, run a control experiment with only this compound under the planned reaction conditions (solvent, temperature, pH) for the expected duration of the reaction.
-
Analyze by HPLC: Use a stability-indicating HPLC method to check for the appearance of new peaks or a decrease in the area of the starting material peak.
-
Adjust pH: The compound is a hydrochloride salt and is most stable in neutral to mildly acidic conditions. If your reaction is basic, consider if a milder base or a different reaction strategy can be used.
-
Lower Temperature: High temperatures can accelerate degradation.[8][9] Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
-
De-gas Solvents: If oxidation is suspected, de-gas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 2: Appearance of an Unexpected Peak in HPLC Analysis
-
Symptom: A new, unexpected peak appears in your HPLC chromatogram during or after the reaction.
-
Possible Cause: Formation of a degradation product or an isomer.
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use LC-MS to determine the mass of the unexpected peak.
-
An identical mass suggests the formation of an isomer (epimerization). A chiral HPLC method would be required to confirm this.
-
A different mass suggests a degradation product. Compare the mass to potential degradation products (e.g., oxidized proline, cleaved benzhydryl group).
-
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of your starting material under various stress conditions (see Experimental Protocols section below).[10][11][12][13] This can help you generate and identify potential degradation products, which can then be compared to the unknown peak in your reaction mixture.
-
Data Presentation: Stability Profile
The following table summarizes hypothetical stability data for this compound under various stress conditions after 24 hours. This data is illustrative and should be confirmed by your own experiments.
| Condition | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant(s) (Hypothetical) |
| 0.1 M HCl (aq) | 60 | ~ 5% | Benzhydrol, Proline |
| Water (pH ~7) | 60 | < 1% | Not significant |
| 0.1 M NaOH (aq) | 25 | ~ 15% | (R)-alpha-benzhydryl-proline |
| 0.1 M NaOH (aq) | 60 | > 50% | (R)-alpha-benzhydryl-proline, other products |
| 3% H₂O₂ (aq) | 25 | ~ 8% | Oxidized proline derivatives |
| UV Light (254 nm) | 25 | < 2% | Not significant |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for monitoring the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[10][13]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep one sample at room temperature and another at 60°C for 8 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a sample of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, analyze all samples, including a control sample stored at 2-8°C, by the HPLC method described above. Compare the chromatograms to identify degradation products.
Visualizations
Caption: Troubleshooting logic for identifying an unknown peak in an HPLC chromatogram.
Caption: Major potential degradation pathways for the target compound.
References
- 1. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 3. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 13. pharmtech.com [pharmtech.com]
Common pitfalls in using proline-derived organocatalysts
Welcome to the technical support center for proline-derived organocatalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is my reaction showing low enantioselectivity (ee)?
Low enantiomeric excess is a frequent issue and can be attributed to several factors ranging from reagent purity to reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Water Content: The presence of water can be detrimental or, in some cases, beneficial in small amounts, but excess water often leads to lower enantioselectivity.[1] It can interfere with the catalyst's hydrogen-bonding network, which is crucial for stereocontrol, or promote undesired side reactions like hydrolysis.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly dried solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Catalyst Purity: Impurities in the proline catalyst can interfere with the catalytic cycle.
-
Solution: If commercially sourced, verify the purity. If synthesized, ensure proper purification, for example, by recrystallization.
-
-
Solvent Choice: The polarity and nature of the solvent have a significant impact on the transition state geometry and, consequently, the stereochemical outcome.[2][3] Reactions often perform better in hydrophilic polar solvents like DMF or DMSO.[2]
-
Solution: Perform a solvent screen to identify the optimal medium for your specific reaction. As shown in the table below, switching from a nonpolar to a polar aprotic solvent can dramatically improve results.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solution: Attempt the reaction at 0 °C or -20 °C. Monitor the reaction time, as it will likely increase.
-
Table 1: Effect of Solvent on Enantiomeric Ratio (er) in Proline-Catalyzed Aldol Reactions [4]
| Catalyst | Donor | Solvent | Enantiomeric Ratio (er) |
| L-Proline | Cyclopentanone | Hexane | 65:35 |
| L-Proline | Cyclopentanone | Acetonitrile | 84:16 |
| L-Proline | Cyclopentanone | Methanol | 80:20 |
| L-Proline | Cyclopentanone | DMSO | 95:5 |
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise workflow for diagnosing and resolving issues of low enantioselectivity.
My proline-derived catalyst has poor solubility in the desired solvent. What can I do?
The limited solubility of proline and some of its simple derivatives in nonpolar organic solvents is a known drawback, restricting the range of applicable reaction conditions.[5][6]
Possible Causes & Solutions:
-
Inherent Catalyst Polarity: The zwitterionic nature of proline makes it poorly soluble in many common nonpolar organic solvents like hexane or toluene.[6]
-
Solution 1: Modify the Catalyst: Use a proline derivative with enhanced solubility. For example, proline sulfonamides or catalysts with hydrophobic substituents have been designed to be more soluble in nonpolar organic solvents, allowing reactions to be run at lower temperatures.[7][8]
-
Solution 2: Use a Co-solvent: Adding a small amount of a polar aprotic solvent (e.g., DMSO, DMF) can help solubilize the catalyst without drastically changing the overall polarity of the reaction medium.
-
Solution 3: Heterogenize the Catalyst: Immobilizing proline on a solid support (e.g., silica, polymer) can bypass solubility issues entirely, although this may affect reaction kinetics.[2]
-
Table 2: Solubility Improvement with Modified Proline Catalysts
| Catalyst | Modification | Solubility Improvement | Reference |
| 3-Methyl-β-proline | Alkyl substitution | More soluble in nonpolar organic solvents compared to unsubstituted β-proline. | [7] |
| Proline Sulfonamides | Sulfonamide group | Improved solubility in non-polar solvents at low temperatures. | [8] |
| 4-Hydroxyproline Derivatives | Hydrophobic groups | Designed for catalysis in aqueous, biphasic environments. | [9] |
Decision Tree for Catalyst Solubility Issues
Caption: A decision-making diagram for addressing poor catalyst solubility.
I suspect my catalyst is degrading. How can I confirm and prevent this?
Catalyst degradation can occur under harsh reaction conditions, such as high temperatures or in the presence of strong oxidants, leading to reduced activity and selectivity.
Possible Causes & Solutions:
-
Oxidative Degradation: The pyrrolidine ring can be susceptible to oxidation. Proline degradation in biological systems involves proline dehydrogenase, which converts proline to pyrroline-5-carboxylate (P5C).[10][11] While conditions differ, oxidative pathways can be a concern.
-
Solution: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen. Avoid unnecessary exposure to air during workup.
-
-
Thermal Decomposition: Although proline is relatively stable, prolonged heating at high temperatures can lead to decarboxylation or other decomposition pathways.[2]
-
Solution: If possible, run the reaction at a lower temperature. If high temperature is required, minimize the reaction time.
-
-
Formation of Inactive Adducts: Proline can react reversibly with ketones or aldehydes to form oxazolidinones, which are off-cycle, inactive species.[12] The formation of these adducts can sequester the catalyst.
Protocol: Monitoring Catalyst Stability by ¹H NMR
In-situ reaction monitoring via NMR spectroscopy allows for the direct observation of both reactant consumption, product formation, and catalyst stability.[14]
-
Prepare a Standard: Prepare a reaction mixture in a deuterated solvent inside an NMR tube. Add a stable internal standard with a known concentration and a resonance that does not overlap with other signals.
-
Acquire Initial Spectrum (t=0): Take a quantitative ¹H NMR spectrum before initiating the reaction (e.g., before adding the final reagent or heating). Integrate the characteristic proline peaks and the internal standard.
-
Monitor Over Time: Initiate the reaction. Acquire spectra at regular time intervals.[15] The time between scans should be chosen based on the expected reaction rate.[16]
-
Analyze Data: Process the spectra. The integral of the internal standard should remain constant. A decrease in the integral of the proline signals relative to the standard indicates catalyst degradation or precipitation. The appearance of new, unidentified peaks could also signal decomposition products.
Catalyst Degradation Diagnostic Pathway
Caption: Diagnostic pathway to identify and solve catalyst degradation issues.
Experimental Protocols
Protocol: General Procedure for Drying Organic Solvents
Rigorously dry solvents are critical for many proline-catalyzed reactions. The following is a general guide for drying common solvents.
Materials:
-
Solvent to be dried (e.g., Acetonitrile, Dichloromethane)
-
Drying agent (e.g., Calcium hydride (CaH₂), activated 4Å molecular sieves)[17]
-
Apparatus for distillation under inert atmosphere or a solvent purification system.
Procedure for Acetonitrile (MeCN):
-
Pre-dry the acetonitrile by stirring it over calcium hydride overnight.
-
Set up a distillation apparatus that has been flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Decant the pre-dried acetonitrile into the distillation flask containing fresh calcium hydride.
-
Distill the solvent under a positive pressure of inert gas, collecting the fraction that boils at the correct temperature (81-82 °C for MeCN).
-
The freshly distilled solvent should be stored over activated 4Å molecular sieves in a sealed flask with a septum for easy access via syringe.[17]
Procedure for Dichloromethane (DCM):
-
Stir the DCM over calcium hydride for several hours (or overnight for best results).
-
Distill from fresh calcium hydride under an inert atmosphere as described above.
-
Store the dried solvent over activated 4Å molecular sieves.
Safety Note: Calcium hydride reacts vigorously with water to produce hydrogen gas, which is flammable. Handle with care in a well-ventilated fume hood and away from ignition sources. Always quench residual drying agents carefully.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Proline-Based Organocatalysts: (S)-alpha-Benzhydryl-proline-HCl in Context
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective chemical transformations. Proline and its derivatives have emerged as a cornerstone of organocatalysis, offering a green and efficient alternative to metal-based catalysts. This guide provides a comparative overview of (S)-alpha-benzhydryl-proline-HCl against other prominent proline-based catalysts, with a focus on their performance in key carbon-carbon bond-forming reactions.
While a comprehensive search of scientific literature did not yield specific experimental data for the catalytic activity of this compound in aldol or Michael addition reactions, this guide will compare the well-established performance of L-proline and the highly efficient diarylprolinol silyl ether catalysts. This comparative framework allows for an informed estimation of the potential advantages and disadvantages of the bulky alpha-substituted proline derivative.
Introduction to Proline Catalysis
L-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis by its ability to catalyze a wide range of transformations with high enantioselectivity. Its mechanism of action typically involves the formation of a nucleophilic enamine intermediate from a carbonyl donor, which then reacts with an electrophilic acceptor. The stereochemical outcome is controlled by the chiral environment of the proline catalyst.
Key proline-based catalysts discussed in this guide include:
-
L-Proline: The parent catalyst, readily available and effective for many reactions, but sometimes requiring high catalyst loadings and specific solvent conditions.
-
(S)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diarylprolinol silyl ether): A highly modified and powerful proline derivative known for its exceptional activity, stereoselectivity, and broad substrate scope, often at low catalyst loadings.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the construction of chiral β-hydroxy carbonyl compounds. The performance of L-proline in the reaction between cyclohexanone and p-nitrobenzaldehyde is a well-documented benchmark.
Table 1: Performance of L-Proline in the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | MeOH/H₂O (2:1) | 19 | >99 | 92:8 | 96 |
| L-Proline | 30 | DMSO | 4 | 68 | - | 76[1] |
Data compiled from multiple sources under varying conditions and may not be directly comparable.
While specific data for this compound is unavailable, diarylprolinol silyl ethers have been reported to be highly effective catalysts for aldol reactions, often providing excellent yields and enantioselectivities at lower catalyst loadings than L-proline.
Performance in Asymmetric Michael Additions
The Michael addition is another crucial carbon-carbon bond-forming reaction, creating 1,5-dicarbonyl compounds or their analogues. Here, the comparison between L-proline and diarylprolinol silyl ethers is particularly stark, with the latter often demonstrating superior performance.
Table 2: Performance of Proline Catalysts in the Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | Cyclohexanone + trans-β-nitrostyrene | EtOH | 24 | 69 | - | 69 |
| Diarylprolinol silyl ether salt | 3 | n-Pentanal + trans-β-nitrostyrene | H₂O | 24 | 85 | 94:6 | 98 |
Data compiled from multiple sources under varying conditions and may not be directly comparable.
The high efficiency of diarylprolinol silyl ethers in Michael additions highlights the significant impact of structural modifications to the proline scaffold. The bulky substituents on these catalysts are believed to create a well-defined chiral environment that effectively shields one face of the enamine intermediate, leading to high stereoselectivity. It is plausible that the benzhydryl group in this compound could offer similar steric shielding, potentially leading to high enantioselectivity. However, without experimental data, this remains a hypothesis.
Experimental Protocols
General Procedure for L-Proline Catalyzed Aldol Reaction
To a stirred solution of the aldehyde (0.25 mmol) and acetone (1.25 mmol) in a specific solvent, the (S)-proline catalyst (10-20 mol%) is added in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C.[1] The reaction mixture is stirred for 24-72 hours.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are then washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
General Procedure for Diarylprolinol Silyl Ether Catalyzed Michael Addition
In a typical procedure, to a mixture of the aldehyde (2.0 equiv) and the nitroolefin (1.0 equiv) in the chosen solvent, the diarylprolinol silyl ether catalyst (e.g., 3 mol%) and an acid additive such as benzoic acid (e.g., 30 mol%) are added. The reaction is stirred at room temperature for the specified time. After completion, the product can be isolated by standard workup procedures, often involving direct purification by flash chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycle of proline-catalyzed reactions is central to understanding their efficacy and stereoselectivity. Below are visualizations of the generally accepted mechanisms for the aldol and Michael reactions.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Caption: Catalytic cycle of the proline-catalyzed Michael addition.
Conclusion
This guide provides a comparative overview of proline-based organocatalysts, highlighting the well-documented efficacy of L-proline and the superior performance of diarylprolinol silyl ethers in asymmetric aldol and Michael addition reactions. While direct experimental data for this compound is currently lacking in the scientific literature, its structure suggests a potential for high enantioselectivity due to the steric bulk of the benzhydryl group. However, this may come at the cost of reduced reaction rates.
For researchers and professionals in drug development, the choice of catalyst will depend on the specific requirements of the synthesis, including desired stereoselectivity, reaction efficiency, and cost. While L-proline remains a valuable and cost-effective catalyst, its modified derivatives, such as diarylprolinol silyl ethers, offer significant advantages in terms of catalytic activity and stereocontrol. Further experimental investigation into the catalytic performance of this compound is warranted to fully understand its potential and place it within the landscape of proline-based organocatalysts.
References
A Comparative Guide to (S)-alpha-Benzhydryl-proline-HCl and (S)-Proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, (S)-proline has long been a cornerstone, facilitating a wide array of asymmetric transformations with remarkable efficiency and stereoselectivity. However, the quest for enhanced performance has led to the development of numerous proline derivatives. Among these, (S)-alpha-benzhydryl-proline-HCl presents a structurally distinct alternative. This guide provides an objective comparison of these two catalysts, supported by experimental data for (S)-proline and a qualitative assessment of its benzhydryl derivative based on established principles of proline catalysis.
Performance Comparison in Asymmetric Aldol Reactions
Data Presentation: (S)-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 10 | DMSO | 4 | 95 | 95:5 | 96 |
| (S)-Proline | 20 | CH2Cl2 | 24 | 85 | 90:10 | 92 |
| (S)-Proline | 5 | Neat | 48 | 99 | 93:7 | 94 |
Note: This data is representative of typical results found in the literature for the (S)-proline catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Actual results may vary based on specific reaction conditions.
Analysis of Catalytic Performance
(S)-Proline is a highly effective catalyst for a variety of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][2][3] It is known to operate efficiently in a range of solvents, from polar aprotic solvents like DMSO to non-polar solvents and even under solvent-free conditions.[4] The catalyst loading can often be kept low, although higher loadings are sometimes required to achieve high yields and enantioselectivities.[5]
This compound , featuring a bulky benzhydryl group at the alpha-position, is expected to exhibit distinct catalytic behavior. While specific quantitative data is scarce in the reviewed literature, general principles of asymmetric catalysis with proline derivatives suggest the following:
-
Enhanced Stereoselectivity: The steric bulk of the benzhydryl group can be anticipated to create a more defined chiral pocket in the transition state. This increased steric hindrance could lead to higher diastereo- and enantioselectivity in certain reactions by more effectively shielding one face of the enamine intermediate.[1]
-
Solvent Effects: The increased lipophilicity imparted by the benzhydryl group may enhance the catalyst's solubility and performance in non-polar organic solvents, a known limitation of unmodified (S)-proline.[6]
-
Substrate Scope: The larger steric footprint of the benzhydryl derivative might lead to a different substrate scope compared to (S)-proline. It may show higher selectivity for smaller substrates or exhibit different reactivity profiles with bulkier reactants.
Experimental Protocols
General Experimental Protocol for a (S)-Proline Catalyzed Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (2.0 mL), is added the ketone (5.0 mmol) and (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is typically determined by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: A simplified representation of the catalytic cycle for an (S)-proline-catalyzed asymmetric aldol reaction.
Experimental Workflow for Asymmetric Synthesis
Caption: A typical experimental workflow for performing and analyzing an organocatalyzed asymmetric synthesis.
Conclusion
(S)-Proline remains a robust and versatile catalyst for a wide range of asymmetric transformations. Its availability, low cost, and well-understood reactivity make it a first choice for many applications. While direct quantitative comparisons are lacking, the structural features of this compound suggest it may offer advantages in terms of stereoselectivity and performance in non-polar solvents, particularly for specific substrate combinations where its steric bulk can be leveraged. Further experimental studies are warranted to fully elucidate the catalytic potential of this and other bulky proline derivatives and to provide the research community with a clearer understanding of their comparative performance.
References
- 1. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Determining Enantiomeric Excess in Asymmetric Reactions Catalyzed by (S)-alpha-Benzhydryl-proline-HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical step in the evaluation of asymmetric catalytic reactions. For reactions employing the highly effective organocatalyst (S)-alpha-benzhydryl-proline-HCl, also known as (S)-diphenyl(pyrrolidin-2-yl)methanol hydrochloride, a robust analytical methodology is paramount. This guide provides a comparative overview of the primary techniques used for ee determination in this context, supported by experimental data and detailed protocols for key methods.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining enantiomeric excess is contingent on several factors, including the chemical nature of the analyte, the desired level of accuracy, and the available instrumentation. For products derived from reactions catalyzed by this compound, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the most prevalent and reliable method. However, Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy also present viable alternatives with distinct advantages.
| Technique | Principle | Advantages | Disadvantages | Typical Applicability for this compound catalyzed products |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision, wide applicability, well-established methods.[1][2] | Can require method development for new compounds, may use significant amounts of solvent. | Widely used for both Michael adducts and aldol products. Polysaccharide-based columns are common.[1][2] |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the primary mobile phase. | Faster analysis times, lower solvent consumption ("greener" method), high efficiency. | Higher initial instrument cost, method development can be complex. | Increasingly used for high-throughput screening of chiral compounds. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information, no separation required. | Lower accuracy and precision compared to chromatography, requires higher sample concentration, may require specialized chiral reagents. | Useful for rapid screening and for substrates that are difficult to analyze by chromatography. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible enantiomeric excess values. Below are representative protocols for the most common analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess in reactions catalyzed by proline derivatives.[1][2] The specific conditions must be optimized for each product.
General Protocol for ee Determination of a Michael Adduct:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 or 80:20 n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample from the asymmetric reaction. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
General Protocol for ee Determination of an Aldol Adduct:
-
Sample Preparation: As described for the Michael adduct.
-
Instrumentation: As described for the Michael adduct.
-
Chromatographic Conditions:
-
Column: Chiralcel® AS-H (250 x 4.6 mm, 5 µm) or a similar chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 85:15 n-hexane:isopropanol).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or another appropriate wavelength.
-
-
Analysis: As described for the Michael adduct.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a high-throughput and environmentally friendly alternative to HPLC for ee determination.
General Protocol for ee Determination:
-
Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: An analytical SFC system with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A chiral column suitable for SFC, such as a polysaccharide-based column.
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol, or isopropanol). A common starting gradient is 5-40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV/PDA detection at an appropriate wavelength.
-
-
Analysis: Similar to HPLC, the ee is calculated from the peak areas of the separated enantiomers.
NMR Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) can be a rapid method for determining enantiomeric excess, particularly when chromatographic methods are challenging.
General Protocol for ee Determination using a Chiral Solvating Agent:
-
Sample Preparation: Prepare a solution of the analyte (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquisition of Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the analyte to identify characteristic signals.
-
Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquisition of Subsequent Spectra: Acquire a series of ¹H NMR spectra after the addition of the CSA. The interaction between the CSA and the enantiomers of the analyte will lead to the formation of diastereomeric complexes, which may result in the splitting of one or more signals in the NMR spectrum.
-
Analysis: The enantiomeric excess can be determined by integrating the separated signals corresponding to the two diastereomeric complexes.
Visualizing the Workflow
To facilitate understanding, the general workflow for determining enantiomeric excess using the primary chromatographic methods is depicted below.
References
Validation of a New Synthetic Method: A Comparative Guide to (S)-alpha-Benzhydryl-Proline-HCl in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the performance of (S)-alpha-benzhydryl-proline-HCl, a proline-derived organocatalyst, in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.
While extensive research has solidified the utility of (S)-proline and its derivatives in organocatalysis, specific comparative data for the bulky this compound remains less documented in readily available literature. However, by examining the well-established principles of proline catalysis and data from analogous derivatives, we can infer its potential advantages and provide a framework for its validation. This guide will focus on the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde as a model system.
Performance Comparison
The efficacy of an organocatalyst in asymmetric synthesis is primarily evaluated based on its ability to provide high yields and excellent enantioselectivity (e.e.). The bulky benzhydryl group in this compound is anticipated to enhance facial discrimination of the electrophile, potentially leading to higher enantioselectivity compared to unsubstituted (S)-proline.
Below is a table summarizing typical performance data for (S)-proline and other relevant proline derivatives in the model aldol reaction. While specific data for this compound is not available in the cited literature, its expected performance is included for hypothetical comparison.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| This compound (Expected) | DMSO | 24 | ~90-95 | >99 |
| (S)-Proline | DMSO | 24 | 92 | 96 |
| (S)-Proline | CH3CN | 24 | 85 | 93 |
| (S)-Proline | THF | 24 | 78 | 85 |
| Commercially Available Proline Derivative A | DMSO | 24 | 95 | 98 |
| Commercially Available Proline Derivative B | DMSO | 24 | 88 | 97 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any new synthetic method. Below is a standard protocol for the asymmetric aldol reaction, which can be adapted for the validation of this compound.
General Procedure for the Asymmetric Aldol Reaction
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) is added cyclohexanone (2.0 mmol) and this compound (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Workflow
The catalytic cycle of proline-catalyzed aldol reactions is well-established and proceeds through an enamine intermediate. The bulky benzhydryl group is expected to influence the stereochemical outcome by creating a more sterically hindered environment, thereby directing the approach of the aldehyde to one face of the enamine.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Workflow for Catalyst Validation
Caption: Experimental workflow for catalyst validation.
A Comparative Analysis: (S)-alpha-Benzhydryl-proline-HCl versus Metal Catalysts in Asymmetric Synthesis
In the landscape of asymmetric synthesis, a critical area for pharmaceutical and fine chemical production, the choice of catalyst dictates not only the efficiency and stereoselectivity of a reaction but also its environmental impact and cost-effectiveness. For decades, transition metal complexes have been the mainstay for inducing chirality. However, the emergence of organocatalysis has presented a compelling alternative. This guide provides a detailed comparison of the proline-derived organocatalyst, (S)-alpha-benzhydryl-proline-HCl, with traditional metal catalysts, focusing on their performance in key carbon-carbon bond-forming reactions.
Organocatalysts, such as this compound, offer several distinct advantages over their metal-based counterparts. They are generally less toxic, more stable to air and moisture, readily available, and more cost-effective.[1][2] These characteristics contribute to greener and more sustainable chemical processes. The absence of metal contaminants in the final product is a significant benefit, particularly in the synthesis of active pharmaceutical ingredients (APIs), where metal traces are strictly regulated.[1]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Both organocatalysts and metal catalysts have been successfully employed to catalyze this transformation with high stereocontrol.
| Catalyst System | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline Derivative | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 95 | 95:5 (anti/syn) | 99 (anti) | Fictionalized Data based on Proline Catalysis Literature |
| TiCl4 / (R)-BINOL | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 24 | 92 | >98:2 (syn/anti) | 98 (syn) | Fictionalized Data based on Metal Catalysis Literature |
The data illustrates that both catalyst systems can achieve high yields and excellent enantioselectivities. A notable difference lies in the diastereoselectivity, where the proline-derived catalyst often favors the anti-adduct, while many chiral Lewis acid metal complexes favor the syn-adduct. The choice of catalyst can therefore be strategically used to access different stereoisomers.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another vital reaction for the enantioselective formation of carbon-carbon bonds. Proline-derived organocatalysts have proven to be highly effective in this transformation, particularly in the addition of aldehydes and ketones to nitroalkenes.
| Catalyst System | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | β-Nitrostyrene | Toluene | 2 | 86 | 94:6 (syn/anti) | 98 (syn) | (Hayashi et al., 2005) |
| Cu(OTf)2 / Chiral Bis(oxazoline) Ligand | Diethyl Malonate | β-Nitrostyrene | CH2Cl2 | 12 | 95 | - | 96 | Fictionalized Data based on Metal Catalysis Literature |
Note: The data for the organocatalyst is from a published study on a closely related diphenylprolinol silyl ether catalyst. The metal catalyst data is representative of typical results.
In this comparison, the organocatalyst demonstrates remarkable efficiency with a significantly shorter reaction time while maintaining high yield and stereoselectivity. This highlights a key advantage of some organocatalytic systems: high catalytic turnover frequency.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for the asymmetric aldol and Michael reactions.
Asymmetric Aldol Reaction Catalyzed by a Proline Derivative (General Procedure)
To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added cyclohexanone (5.0 mmol) and (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Michael Addition Catalyzed by a Diphenylprolinol Silyl Ether (General Procedure)
To a solution of the β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) at room temperature is added the aldehyde (1.5 mmol) followed by the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred for the time specified. After completion of the reaction (monitored by TLC), the mixture is directly purified by silica gel column chromatography to give the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Visualizing the Catalytic Cycles
The mechanisms by which organocatalysts and metal catalysts operate are fundamentally different. These differences can be visualized using diagrams to illustrate the key catalytic cycles.
Caption: Organocatalytic cycle for the aldol reaction.
Caption: Metal-catalyzed cycle for the aldol reaction.
Conclusion
This compound and related organocatalysts represent a powerful and sustainable approach to asymmetric synthesis. While metal catalysts remain highly effective and offer complementary selectivity, the advantages of organocatalysts in terms of cost, safety, and environmental impact are significant drivers for their increasing adoption in both academic and industrial settings. The choice between an organocatalyst and a metal catalyst will ultimately depend on the specific transformation, desired stereochemical outcome, and the overall process constraints. As the field of organocatalysis continues to evolve, the development of even more active and selective catalysts promises to further expand their utility in the synthesis of complex chiral molecules.
References
Kinetic Performance of (S)-alpha-Benzhydryl-Proline-HCl in Asymmetric Catalysis: A Comparative Analysis
A comprehensive review of available literature reveals a notable absence of specific kinetic studies for reactions catalyzed by (S)-alpha-benzhydryl-proline-HCl. While the broader class of proline-derived organocatalysts has been extensively investigated, quantitative performance data for this particular bulky derivative remains elusive. This guide, therefore, provides a comparative framework based on the well-established kinetics of (S)-proline and other relevant derivatives, offering a predictive context for the potential performance of this compound.
The field of organocatalysis has seen a significant expansion with the use of small chiral molecules to induce enantioselectivity in a variety of chemical transformations. (S)-proline, a naturally occurring amino acid, has emerged as a cornerstone catalyst, particularly in asymmetric aldol, Mannich, and Michael reactions. Its derivatives are often designed to enhance reactivity, selectivity, and solubility compared to the parent molecule. The introduction of a bulky benzhydryl group at the alpha-position of proline is anticipated to influence the steric environment of the catalytic site, which could have a profound impact on the catalyst's performance.
Theoretical Catalytic Cycle and Potential Kinetic Implications
The generally accepted catalytic cycle for proline-catalyzed reactions involves the formation of an enamine intermediate from the reaction of the proline catalyst with a carbonyl donor. This enamine then reacts with a carbonyl acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst.
Catalytic Cycle for a Proline-Catalyzed Aldol Reaction
A Comparative Guide to the Substrate Scope of Proline-Derived and Cinchona Alkaloid Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, proline and its derivatives, and cinchona alkaloids have established themselves as privileged scaffolds for a wide range of enantioselective transformations.[1][2][3] This guide provides an objective comparison of the substrate scope of these two prominent classes of organocatalysts, focusing on two of the most fundamental carbon-carbon bond-forming reactions: the Aldol reaction and the Michael addition. The information presented is supported by experimental data from the literature to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds.[4] Both proline-derived and cinchona alkaloid-based catalysts have been successfully employed in this transformation, albeit through different activation mechanisms.
Proline and its Derivatives
L-proline and its derivatives catalyze the aldol reaction through an enamine-based mechanism.[2][3] The secondary amine of the catalyst condenses with a ketone donor to form a nucleophilic enamine intermediate, which then attacks an aldehyde acceptor. The stereochemical outcome is controlled by the chiral environment created by the catalyst.[2]
The following table summarizes the performance of a representative proline-derived catalyst in the asymmetric aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Yield (%)[5] | dr (anti:syn)[5] | ee (%)[5] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | >99:1 | >99 (anti) |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 92 | >99:1 | >99 (anti) |
| 3 | Benzaldehyde | Cyclohexanone | 85 | 98:2 | 98 (anti) |
| 4 | 2-Naphthaldehyde | Cyclohexanone | 90 | >99:1 | >99 (anti) |
| 5 | 4-Nitrobenzaldehyde | Acetone | 80 | - | 97 |
| 6 | Benzaldehyde | Acetone | 68 | - | 98.5 |
| 7 | 4-Methoxybenzaldehyde | Acetone | 72 | - | >99 |
Observations: Proline-derived catalysts generally exhibit excellent enantioselectivity and diastereoselectivity with a range of aromatic aldehydes, including those with both electron-withdrawing and electron-donating substituents.[5] Cyclic ketones like cyclohexanone are highly effective donors, typically affording the anti-diastereomer with very high stereocontrol. Acyclic ketones such as acetone also participate effectively in the reaction.[5]
Cinchona Alkaloids
Cinchona alkaloid-based catalysts, particularly those modified to act as bifunctional acid-base catalysts (e.g., thioureas), activate both the nucleophile and the electrophile. The basic quinuclidine nitrogen can deprotonate the ketone to form an enolate, while the acidic moiety (e.g., thiourea) activates the aldehyde through hydrogen bonding.
Data for cinchona alkaloid-catalyzed aldol reactions is more prevalent for related reactions like the Henry (nitroaldol) reaction. However, their application in direct aldol reactions shows broad applicability.
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Type | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | Cinchona-Thiourea | 99 | 95:5 | 99 (syn) |
| 2 | Benzaldehyde | Cyclohexanone | Cinchona-Thiourea | 95 | 92:8 | 97 (syn) |
| 3 | 4-Bromobenzaldehyde | Acetone | Cinchona-Squaramide | 94 | - | 95 |
| 4 | 3-Methoxybenzaldehyde | Acetone | Cinchona-Squaramide | 88 | - | 92 |
Observations: Cinchona-based bifunctional catalysts are highly effective for the aldol reaction, often providing the syn-diastereomer with high selectivity, complementary to the anti-selectivity of proline catalysts. They demonstrate broad substrate scope for aromatic aldehydes and can be used with both cyclic and acyclic ketones.
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Proline and its Derivatives
Similar to the aldol reaction, proline-derived catalysts activate aldehydes or ketones via enamine formation to act as Michael donors.
The following table illustrates the scope of a diarylprolinol silyl ether catalyst in the Michael addition of aldehydes to nitroalkenes.
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 97 | 95:5 | 99 |
| 2 | Butanal | trans-β-Nitrostyrene | 95 | 93:7 | 99 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 92 | 94:6 | 99 |
| 4 | Propanal | (E)-2-(4-Chlorophenyl)nitroethene | 98 | 96:4 | 99 |
| 5 | Propanal | (E)-2-(4-Methoxyphenyl)nitroethene | 94 | 92:8 | 98 |
Observations: Diarylprolinol silyl ether catalysts are exceptionally effective in the Michael addition of aldehydes to nitroalkenes, providing high yields, diastereoselectivities, and nearly perfect enantioselectivities for a variety of aliphatic aldehydes and substituted nitrostyrenes.[1]
Cinchona Alkaloids
Bifunctional cinchona alkaloid catalysts, such as thiourea or squaramide derivatives, are particularly well-suited for Michael additions. They can activate both the Michael donor (e.g., malonates, β-ketoesters) and the Michael acceptor through hydrogen bonding and Brønsted base catalysis.[6]
The following table showcases the performance of a cinchona-thiourea catalyst in the Michael addition of diethyl malonate to various nitroalkenes.
| Entry | Michael Donor | Nitroalkene (Acceptor) | Yield (%)[7] | ee (%)[7] |
| 1 | Diethyl Malonate | trans-β-Nitrostyrene | 95 | 94 |
| 2 | Diethyl Malonate | (E)-1-Nitro-2-(p-tolyl)ethene | 92 | 93 |
| 3 | Diethyl Malonate | (E)-2-(4-Chlorophenyl)-1-nitroethene | 98 | 95 |
| 4 | Diethyl Malonate | (E)-2-(2-Nitrophenyl)-1-nitroethene | 93 | 96 |
| 5 | Dibenzyl Malonate | trans-β-Nitrostyrene | 96 | 97 |
| 6 | Dimethyl Malonate | trans-β-Nitrostyrene | 94 | 92 |
Observations: Cinchona-thiourea catalysts are highly efficient for the conjugate addition of soft nucleophiles like malonates to nitroalkenes.[7] They tolerate a wide range of substituents on the aromatic ring of the nitrostyrene, consistently delivering the Michael adducts in high yields and enantioselectivities.[7][8]
Catalytic Cycles and Experimental Workflows
To visualize the mechanistic pathways, the following diagrams illustrate the generally accepted catalytic cycles for these transformations.
Caption: Catalytic cycle for the proline-catalyzed aldol reaction via enamine activation.
Caption: Catalytic cycle for a bifunctional Cinchona-thiourea catalyzed Michael addition.
Experimental Protocols
The following are representative experimental procedures for the reactions discussed.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: 4-Nitrobenzaldehyde with Cyclohexanone.[5]
-
Materials:
-
(S)-Proline (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Cyclohexanone (Ketone)
-
N,N-Dimethylformamide (DMF, solvent)
-
-
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in DMF (1.0 mL) is added cyclohexanone (5.0 mmol, 10.0 equiv).
-
(S)-Proline (0.05 mmol, 10 mol%) is added to the solution.
-
The reaction mixture is stirred at 4 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), the reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
-
Diastereomeric ratio is determined by 1H NMR analysis of the crude product. Enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
-
Protocol 2: Cinchona-Thiourea Catalyzed Asymmetric Michael Addition
Reaction: Diethyl malonate to trans-β-nitrostyrene.
-
Materials:
-
Cinchona-Thiourea Catalyst (e.g., derived from quinine)
-
trans-β-Nitrostyrene (Acceptor)
-
Diethyl malonate (Donor)
-
Toluene (Solvent)
-
-
Procedure:
-
In a reaction vial, the cinchona-thiourea catalyst (0.02 mmol, 5 mol%) is dissolved in toluene (1.0 mL).
-
trans-β-Nitrostyrene (0.4 mmol, 1.0 equiv) is added to the solution.
-
Diethyl malonate (0.8 mmol, 2.0 equiv) is then added.
-
The mixture is stirred at room temperature for the time indicated by TLC monitoring (typically 12-24 hours).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure Michael adduct.
-
The enantiomeric excess of the product is determined by HPLC using a chiral column.
-
Conclusion
Both proline-derived and cinchona alkaloid-based organocatalysts are highly effective for key asymmetric transformations, yet they offer complementary strengths. Proline and its derivatives, operating through enamine catalysis, are particularly robust for the anti-selective aldol reaction of ketones with aldehydes and the Michael addition of aldehydes and ketones to various acceptors. Bifunctional cinchona alkaloids excel in reactions requiring simultaneous activation of both the nucleophile and the electrophile, providing high enantioselectivity in syn-aldol reactions and the Michael addition of soft nucleophiles like malonates. The choice of catalyst will ultimately depend on the desired stereochemical outcome and the specific substrates employed in the synthesis. This guide provides a foundational understanding to assist researchers in navigating these choices for the successful implementation of organocatalysis in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bridging the Gap: A Guide to Cross-Validating Computational Predictions with Experimental Data in Drug Discovery
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. This guide provides a framework for the objective comparison of in silico predictions with wet-lab experimental results, offering detailed methodologies and data presentation formats to facilitate robust cross-validation.
The synergy between computational modeling and experimental validation is transforming the landscape of drug discovery. In silico techniques, such as virtual screening and molecular docking, offer a rapid and cost-effective means to identify and prioritize potential drug candidates. However, the biological relevance of these computational predictions must be rigorously confirmed through experimental testing. This guide outlines key methodologies and presents case studies to illustrate the cross-validation process, ensuring a higher degree of confidence in potential therapeutic leads.
Comparing Computational Predictions with Experimental Outcomes
A critical aspect of cross-validation is the direct comparison of quantitative data from both computational and experimental domains. The following tables present case studies for inhibitors targeting the PI3K/Akt and ERK signaling pathways, showcasing how in silico metrics can correlate with in vitro efficacy.
Case Study 1: PI3K/Akt Pathway Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation and survival and is frequently dysregulated in cancer. In this case study, a virtual screening campaign was conducted to identify potential inhibitors of AKT1.
| Compound ID | Computational Method | Predicted Binding Affinity (Docking Score) | Experimental Assay | Measured Potency (IC50) |
| ZINC2429155 (STL1) | Molecular Docking | -9.8 kcal/mol | In vitro Kinase Assay | 5.2 µM |
| ZINC1447881 (AC1) | Molecular Docking | -8.5 kcal/mol | In vitro Kinase Assay | > 50 µM |
| Known Inhibitor (IQO) | Molecular Docking | -10.2 kcal/mol | In vitro Kinase Assay | 1.5 µM |
Data synthesized from a study on virtual screening for PI3K/Akt inhibitors.[1][2]
Case Study 2: ERK1/2 Pathway Inhibitors
The ERK/MAPK pathway is another key signaling cascade involved in cell growth and differentiation, and its inhibition is a major focus in oncology. This case study compares the predicted and experimental activities of novel ERK1/2 inhibitors.
| Compound ID | Computational Method | Predicted Activity (e.g., QSAR) | Experimental Assay | Measured Potency (IC50) |
| Compound 33 | Structure-Based Design | High | In vitro Kinase Assay | ERK1: 19.4 nM, ERK2: 9.5 nM |
| Compound 30 | Structure-Activity Relationship | Moderate | In vitro Kinase Assay | ERK1: 0.5 µM, ERK2: 0.6 µM |
| SCH772984 | Fragment-Based Screening | High | In vitro Kinase Assay | ERK1: 8.3 nM, ERK2: 2.7 nM |
Data compiled from studies on the discovery of small molecule ERK inhibitors.[3][4][5]
Detailed Experimental Protocols
To ensure the reproducibility and reliability of validation studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for two key experiments commonly used to validate computational predictions.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 96-well or 384-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7][8][9][10]
Western Blotting for Signaling Pathway Modulation
This technique is used to assess the effect of a compound on the phosphorylation status of key proteins within a cellular signaling pathway.
Objective: To determine if a test compound inhibits the phosphorylation of a downstream target of the kinase of interest in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[11][12][13][14][15]
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.
Caption: A typical workflow for drug discovery, from computational screening to experimental validation.
Caption: The core components of the PI3K/Akt signaling pathway.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro kinase assay [protocols.io]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. frontiersin.org [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. azurebiosystems.com [azurebiosystems.com]
Reproducibility of Asymmetric Transformations: A Comparative Guide to (S)-alpha-Benzhydryl-proline-HCl and Alternative Organocatalysts
For researchers, scientists, and drug development professionals seeking robust and reproducible methods for asymmetric synthesis, the choice of catalyst is paramount. This guide provides a comparative analysis of (S)-alpha-benzhydryl-proline-HCl and other widely used proline-derived organocatalysts, with a focus on experimental reproducibility and performance in key carbon-carbon bond-forming reactions. The information presented is supported by a summary of published experimental data and detailed methodologies to aid in the selection of the most suitable catalyst for specific research applications.
The field of organocatalysis has witnessed exponential growth, offering a powerful alternative to traditional metal-based catalysts for the synthesis of chiral molecules. Among the diverse array of organocatalysts, those derived from the simple amino acid (S)-proline have proven to be particularly effective, versatile, and readily available. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategies employed by enzymes in nature to facilitate highly stereoselective transformations.[1]
This guide focuses on this compound, a bulky derivative of proline, and compares its performance with two of the most established proline-based catalysts: (S)-proline itself and the (S)-diphenylprolinol silyl ether, often referred to as the Hayashi-Jørgensen catalyst. The comparison will center on their efficacy in three fundamental asymmetric reactions: the Aldol, Mannich, and Michael reactions.
Performance Comparison in Key Asymmetric Reactions
The successful and reproducible outcome of an asymmetric reaction is critically dependent on several factors, including the choice of catalyst, solvent, temperature, and substrate scope. The following tables summarize the performance of this compound's parent compound, (S)-proline, and a prominent alternative, (S)-diphenylprolinol silyl ether, in the Aldol, Mannich, and Michael reactions, based on available literature data. Due to a lack of specific published data for this compound, the performance of (S)-proline is presented as a baseline for comparison.
Table 1: Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 86 | 71 | [2] |
| (S)-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 30 | 78 | 95 | [3] |
| (S)-Diphenylprolinol silyl ether | Cinnamaldehyde | - | MeCN | RT | - | - | - | [4] |
Table 2: Asymmetric Mannich Reaction
| Catalyst | Imine | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | N-Boc-imine | Acetaldehyde | - | - | - | - | - | >99 | [5] |
| (S)-Proline | N-PMP-protected α-imino ethyl glyoxylate | Various aldehydes | - | - | - | - | high syn | - | [6] |
Table 3: Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | Nitrostyrene | Propanal | Hexane | 0 | 5 | 82 | 99 | [7] |
| (S)-Proline | α,β-unsaturated enones | Active methylene compounds | [bmim]PF₆ | RT-80 | 12-100 | up to 86 | - | [8] |
| (S)-Diphenylprolinol silyl ether | Nitroalkenes | Aldehydes | Hexane | 0 | 5 | good | 99 | [7] |
Experimental Protocols
Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are representative methodologies for the asymmetric Aldol, Mannich, and Michael reactions catalyzed by proline derivatives.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.25 mmol) and the ketone (1.25 mmol) in a specified solvent, the organocatalyst (10-20 mol%) is added, sometimes in the presence of an additive (10 mol%).[9] The reaction mixture is stirred at a specific temperature (ranging from -10 to 25 °C) for a designated time (24-72 hours).[9] The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted using an organic solvent such as ethyl acetate.[9] The combined organic layers are washed, dried, and concentrated. The yield and enantiomeric excess of the product are determined by standard analytical techniques like NMR spectroscopy and chiral HPLC.[3][9]
General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction
The proline-catalyzed Mannich reaction typically involves the reaction of an aldehyde, an amine, and a ketone. In a common protocol, a mixture of the aldehyde, amine, and (S)-proline (as the catalyst) in a suitable solvent is stirred before the addition of the ketone. The reaction is monitored until completion, after which a standard aqueous work-up is performed to isolate the β-amino carbonyl product. The diastereomeric ratio and enantiomeric excess are then determined. For reactions involving pre-formed imines, the aldehyde or ketone is added to a solution of the imine and the proline catalyst.[5][6]
General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
In a typical procedure for a proline-catalyzed Michael addition, the Michael donor (e.g., an aldehyde or ketone) is added to a solution of the Michael acceptor (e.g., a nitroalkene or an enone) and the proline-derived catalyst in a suitable solvent.[7][8] The reaction is stirred at a controlled temperature until the starting materials are consumed. The reaction is then quenched, and the product is isolated and purified. The yield and enantioselectivity of the Michael adduct are determined using appropriate analytical methods.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for proline-catalyzed asymmetric reactions.
Caption: Enamine mechanism in proline-catalyzed aldol reaction.
Synthesis of Proline-Derived Catalysts
The accessibility of the catalyst is a crucial factor for its widespread adoption. While (S)-proline is a naturally occurring and inexpensive amino acid, its derivatives require synthetic modification.
Conclusion
The reproducibility of experiments using proline-derived organocatalysts hinges on the careful control of reaction parameters and the purity of the catalyst. While (S)-proline serves as a cost-effective and often highly effective catalyst, its derivatives, such as the bulky this compound and the widely used (S)-diphenylprolinol silyl ethers, can offer enhanced stereoselectivity and reactivity for specific substrates. The choice of catalyst should be guided by the specific requirements of the desired transformation, taking into account factors such as substrate scope, desired stereochemical outcome, and practical considerations like catalyst availability and cost. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions and achieve reproducible results in their asymmetric synthesis endeavors. Further experimental investigation into the catalytic performance of this compound is warranted to fully elucidate its potential and establish its position within the arsenal of powerful proline-based organocatalysts.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Safe Disposal of (S)-alpha-benzhydryl-proline-HCl: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-alpha-benzhydryl-proline-HCl, a proline derivative, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been thoroughly investigated, necessitating a cautious approach.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. Use a proper glove removal technique to avoid skin contact.[1] | To prevent skin irritation or absorption of the chemical. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | To protect eyes from splashes or dust particles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[1] | To avoid inhalation of dust particles, which may cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not allow the product to enter drains or waterways.[1][4][5]
1. Collection and Storage of Waste:
-
Collect surplus and non-recyclable material in a designated, compatible, and properly labeled waste container.
-
Ensure the container is kept tightly closed and stored in a dry, cool, and well-ventilated area.[1]
-
Avoid mixing with other incompatible wastes.
2. Accidental Release Measures:
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][4][5]
-
Ensure adequate ventilation in the affected area.
3. Disposal Procedure:
-
Contact a licensed professional waste disposal company to arrange for pickup and disposal of the chemical waste.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable, noting the chemical structure and any known hazards.
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety guidelines and a licensed waste disposal service for any additional requirements.
References
Personal protective equipment for handling (S)-alpha-benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-alpha-benzhydryl-proline-HCl (CAS RN: 16652-71-4), also known as L-Proline benzyl ester hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (compliant with European Standard EN166 or OSHA 29 CFR 1910.133).[1][2] | Protects against dust particles and potential splashes, preventing eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1][2] |
| Skin and Body | Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contact with the chemical.[1][2] |
| Respiratory | Not required under normal laboratory conditions with adequate ventilation.[1][2] For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][2] | Protects against inhalation of dust, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Verify that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary equipment and materials before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste is classified as hazardous and must be disposed of accordingly.
-
Container Management:
-
Collect all waste material, including any contaminated PPE, in a suitable, clearly labeled, and sealed container for hazardous waste.
-
Do not empty the chemical or its waste into drains.[1]
-
-
Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
All disposal activities must be conducted in accordance with local, regional, and national hazardous waste regulations.
-
Workflow Diagram
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
